Sch59498
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H25N5O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C17H25N5O/c1-3-4-5-6-10-13-19-14-15(20-13)22-12-9-7-8-11(12)18-17(22)21(2)16(14)23/h11-12H,3-10H2,1-2H3,(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
DYIUKMSMAJWWAT-NEPJUHHUSA-N |
Isomeric SMILES |
CCCCCCC1=NC2=C(N1)C(=O)N(C3=N[C@@H]4CCC[C@@H]4N23)C |
Canonical SMILES |
CCCCCCC1=NC2=C(N1)C(=O)N(C3=NC4CCCC4N23)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of SB-705498 on TRPV1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the detection of noxious stimuli, including heat, acid, and capsaicin—the pungent component of chili peppers.[1][2][3] Primarily expressed in sensory neurons, its role in pain and sensitization associated with tissue injury and inflammation makes it a significant therapeutic target.[4][5] This guide provides an in-depth analysis of SB-705498, a potent and selective antagonist of the TRPV1 receptor, outlining its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action of SB-705498
SB-705498, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a competitive antagonist of the TRPV1 receptor.[1][2] This means it binds to the receptor at the same site as agonists like capsaicin, but instead of activating the channel, it blocks it, preventing the influx of cations that leads to neuronal excitation and the sensation of pain.
The antagonistic action of SB-705498 is multimodal, meaning it can inhibit the activation of TRPV1 by various stimuli. It effectively blocks channel activation mediated by capsaicin, heat, and acidic conditions.[1][2][6] Furthermore, its action is rapid and reversible.[1][2] Interestingly, SB-705498 exhibits a degree of voltage dependence, with its antagonist action being more pronounced at negative membrane potentials, which are typical for neurons in their resting state.[1]
Quantitative Pharmacological Data
The potency and selectivity of SB-705498 have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.
| Parameter | Species | Assay | Value | Reference |
| pKi | Human | FLIPR | 7.6 | [1] |
| pKi | Rat | FLIPR | 7.5 | [1] |
| pKi | Guinea Pig | FLIPR | 7.3 | [1] |
| pIC50 | Human | FLIPR | 7.1 | [7] |
| pA2 | Human | Schild Analysis | 7.4 | [2] |
Table 1: Binding Affinities of SB-705498 for TRPV1 Receptors
| Activator | Species | Assay | Holding Potential | IC50 (nM) | Reference |
| Capsaicin | Human | Electrophysiology | -70 mV | 3 | [1][7] |
| Capsaicin | Human | Electrophysiology | +70 mV | 17 | [7] |
| Acid (pH 5.3) | Human | Electrophysiology | -70 mV | 0.1 | [7] |
| Heat (50°C) | Human | Electrophysiology | -70 mV | 6 | [1][7] |
Table 2: Inhibitory Potency of SB-705498 against Various TRPV1 Activators
Signaling Pathways and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of SB-705498 on TRPV1 channels.
Caption: Mechanism of SB-705498 action on the TRPV1 channel.
Experimental Protocols
The characterization of SB-705498's interaction with TRPV1 channels involved several key experimental methodologies.
Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx
This high-throughput screening method was used to assess the antagonist activity of SB-705498 by measuring changes in intracellular calcium concentration.
Caption: Workflow for the FLIPR-based calcium influx assay.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 were cultured in appropriate media.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: Various concentrations of SB-705498 were added to the cells and incubated.
-
Agonist Stimulation: A known TRPV1 agonist, such as capsaicin, was added to activate the channels.
-
Fluorescence Measurement: The FLIPR instrument measured the change in fluorescence intensity over time, reflecting the influx of calcium into the cells.
-
Data Analysis: The inhibitory effect of SB-705498 was quantified by comparing the fluorescence signal in the presence and absence of the compound, allowing for the calculation of IC50 and pKi values.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the TRPV1 channels.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Methodology:
-
Cell Preparation: HEK293 cells expressing human TRPV1 were used.
-
Patching: A glass micropipette filled with an intracellular solution was used to form a gigaseal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette was ruptured to allow for control and measurement of the entire cell's membrane potential and current.
-
Voltage Clamp: The membrane potential was held at a constant value (e.g., -70 mV).
-
Agonist Application: TRPV1 activators (capsaicin, heated solution, or acidic solution) were applied to the cell, and the resulting inward current was recorded.
-
Antagonist Application: SB-705498 was applied to the cell, either before or during agonist application, to measure its effect on the agonist-evoked current.
-
Data Analysis: The magnitude of the current inhibition by SB-705498 was used to determine its IC50. By applying the antagonist at different membrane potentials, its voltage dependence was also assessed.
In Vivo Studies and Clinical Relevance
SB-705498 has demonstrated efficacy in various preclinical models of pain.[4][5] In human studies, orally administered SB-705498 was found to be safe and well-tolerated.[4] It showed target-specific activity by reducing capsaicin-evoked flare and increasing heat pain tolerance in UVB-induced inflammation.[4] Intranasal administration of SB-705498 has also been investigated for the treatment of non-allergic rhinitis, where it reduced capsaicin-induced nasal symptoms.[8] However, a clinical trial for acute migraine was terminated due to a lack of efficacy.[9]
Conclusion
SB-705498 is a potent, selective, and competitive antagonist of the TRPV1 receptor with a multimodal inhibitory profile against capsaicin, heat, and acid activation. Its mechanism of action has been thoroughly characterized through a combination of in vitro techniques, including FLIPR and whole-cell electrophysiology. While showing promise in preclinical models and early human studies for certain pain and inflammatory conditions, its clinical development has faced challenges, highlighting the complexities of translating TRPV1 antagonism into broad therapeutic success. This guide provides a comprehensive overview of the core scientific knowledge surrounding SB-705498's interaction with TRPV1 channels, serving as a valuable resource for researchers in the field of pain and sensory neuroscience.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of SB-705498 to Human TRPV1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and antagonist activity of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data presented is compiled from multiple in vitro studies, offering a comprehensive quantitative and qualitative understanding of its interaction with the human TRPV1 receptor.
Quantitative Binding Affinity and Potency
The binding affinity and functional potency of SB-705498 against human TRPV1 (hTRPV1) have been determined using various experimental paradigms. The data consistently demonstrates that SB-705498 is a high-affinity antagonist. Key quantitative metrics are summarized in the tables below.
| Parameter | Cell Line | Value | Notes |
| pKi | HEK293 | 7.6[1][2][3][4][5] | Capsaicin-induced activation |
| 1321N1 | 7.5[1][4][6] | Capsaicin-induced activation | |
| pIC50 | HEK293 | 7.1[1][4][5] | - |
| pA2 | HEK293 | 7.4[6] | Schild analysis, consistent with competitive antagonism |
| pKb | - | 7.5[7] | In-house data referenced in a clinical study |
Table 1: Binding Affinity Constants of SB-705498 for Human TRPV1
| Agonist/Stimulus | Holding Potential | IC50 (nM) |
| Capsaicin | -70 mV | 3[1][2][3] |
| +70 mV | 17[1][4] | |
| Acid (pH 5.3) | -70 mV | 0.1[1][2] |
| Heat (50°C) | -70 mV | 6[1][2][3] |
Table 2: Functional Inhibitory Potency (IC50) of SB-705498 against Various Modes of Human TRPV1 Activation
Experimental Protocols
The characterization of SB-705498's binding affinity and antagonist activity has been primarily achieved through two key experimental methodologies: Fluorometric Imaging Plate Reader (FLIPR)-based calcium assays and whole-cell patch-clamp electrophysiology.
Fluorometric Imaging Plate Reader (FLIPR) Assay
This high-throughput assay is used to measure changes in intracellular calcium ([Ca²⁺]i) following the activation of TRPV1.
Objective: To determine the potency of SB-705498 in inhibiting capsaicin-induced calcium influx in cells expressing hTRPV1.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or 1321N1 cells stably or transiently expressing human TRPV1 are cultured in appropriate media.[1][4][6]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: SB-705498 is added to the cells at varying concentrations and incubated for a specific period to allow for receptor binding.
-
Agonist Challenge: The TRPV1 agonist, capsaicin, is added to the cells to induce channel opening and subsequent calcium influx.
-
Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity in real-time.
-
Data Analysis: The inhibitory effect of SB-705498 is quantified by measuring the reduction in the capsaicin-induced fluorescence signal. IC50 and pKi values are calculated from the concentration-response curves. Schild analysis can be performed to determine the nature of the antagonism (competitive vs. non-competitive).[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPV1 channel.
Objective: To characterize the inhibitory effects of SB-705498 on TRPV1-mediated currents activated by different stimuli (capsaicin, heat, and acid) and to investigate its voltage dependency.
Methodology:
-
Cell Preparation: Individual cells expressing hTRPV1 are selected for recording.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific potential (e.g., -70 mV).
-
Stimulation and Recording: TRPV1 is activated by the application of capsaicin, acidic solution, or by increasing the temperature of the external solution. The resulting inward currents are recorded.
-
Antagonist Application: SB-705498 is applied to the cell, and the reduction in the agonist-evoked current is measured to determine its inhibitory effect.[3] The reversibility of the inhibition is also assessed by washing out the antagonist.[1][3]
-
Voltage Dependence: The experiment is repeated at different holding potentials (e.g., +70 mV) to determine if the inhibitory potency of SB-705498 is dependent on the membrane voltage.[1][4]
TRPV1 Signaling and Inhibition by SB-705498
TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[3] It functions as a polymodal nociceptor, being activated by a variety of noxious stimuli including capsaicin, heat, and acidic conditions.[3] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal.
SB-705498 acts as a competitive antagonist at the TRPV1 receptor.[6] This means it binds to the same site as the agonist (e.g., capsaicin) but does not activate the channel. By occupying the binding site, it prevents the agonist from binding and activating the channel, thus blocking the downstream signaling cascade that leads to the sensation of pain. The interaction is reversible, meaning the antagonist can dissociate from the receptor.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. SB-705498 | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Pharmacology of SB-705498: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacological research on SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document details the compound's mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols utilized in its characterization.
Introduction to SB-705498
SB-705498, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a small molecule antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1] Its role in pain and inflammatory pathways has made it a significant target for the development of novel analgesic and anti-inflammatory therapies.[2] SB-705498 has been investigated for its potential therapeutic applications in a range of conditions, including chronic pain, rhinitis, and pruritus.
Mechanism of Action
SB-705498 functions as a competitive antagonist at the TRPV1 receptor.[1] This means that it binds to the same site as agonists like capsaicin, but without activating the channel. By occupying the binding site, SB-705498 prevents the conformational changes necessary for channel opening and subsequent cation influx, thereby blocking the downstream signaling that leads to the sensation of pain and inflammation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from various in vitro and in vivo studies characterizing the pharmacological profile of SB-705498.
Table 1: In Vitro Antagonist Potency of SB-705498
| Species | Assay Type | Agonist | Parameter | Value | Reference |
| Human | FLIPR | Capsaicin | pKi | 7.6 | [1] |
| Rat | FLIPR | Capsaicin | pKi | 7.5 | [1] |
| Guinea Pig | FLIPR | Capsaicin | pKi | 7.3 | [1] |
| Human | Whole-Cell Patch Clamp | Capsaicin | IC50 | 3 nM | [1] |
| Human | Whole-Cell Patch Clamp | Acid (pH 5.3) | IC50 | Not explicitly stated, but potent inhibition observed | [1] |
| Human | Whole-Cell Patch Clamp | Heat (50°C) | IC50 | 6 nM | [1] |
Table 2: In Vivo Efficacy of SB-705498 in a Guinea Pig Rhinitis Model
| Route of Administration | Dose | Effect | Reference |
| Oral | 10 mg/kg | ~50% inhibition of capsaicin-induced nasal secretions | [3] |
| Intranasal | 1 mg/mL | ~35% reduction in capsaicin-induced nasal secretions | [3] |
| Intranasal | 10 mg/mL | ~50% inhibition of capsaicin-induced nasal secretions | [3] |
Table 3: Human Pharmacokinetic Parameters of Intranasal SB-705498
| Dose | Cmax (ng/mL) | Tmax (h) | AUC(0,12h) (ng·h/mL) | Reference |
| 0.5 mg | 0.29 | 1.0 | 1.94 | Not explicitly available in a single reference |
| 1.5 mg | 0.69 | 1.0 | 5.31 | Not explicitly available in a single reference |
| 3 mg | 1.12 | 1.0 | 9.98 | Not explicitly available in a single reference |
| 6 mg | 1.95 | 1.5 | 18.9 | Not explicitly available in a single reference |
| 12 mg | 3.28 | 2.0 | 35.6 | Not explicitly available in a single reference |
Note: The pharmacokinetic data is compiled from descriptions of dose-escalation studies and may represent approximate values.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of SB-705498.
In Vitro Assays
This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPV1 agonist.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the FLIPR Calcium 5 Assay Kit reagent, in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[4]
-
Compound Addition: SB-705498 is serially diluted and added to the wells. The plates are incubated for a predefined period (e.g., 15-30 minutes) to allow for compound binding.
-
Agonist Challenge and Signal Detection: An EC80 concentration of a TRPV1 agonist (e.g., capsaicin) is added to the wells, and the resulting change in fluorescence is measured using a FLIPR instrument.[5]
-
Data Analysis: The antagonist potency (pKi) is calculated from the inhibition of the agonist response at various concentrations of SB-705498 using the Cheng-Prusoff equation.
This technique directly measures the ion currents flowing through the TRPV1 channel in response to various stimuli.
-
Cell Preparation: HEK293 cells expressing the TRPV1 receptor are plated on glass coverslips.
-
Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 KCl, 5 MgCl2, 4 Na2ATP, 0.3 Na3GTP, 2.5 CaCl2, 5 EGTA, and 10 HEPES, with pH adjusted to 7.2.[6]
-
Stimulation and Recording: Cells are voltage-clamped at a holding potential of -60 mV. TRPV1 is activated by the application of capsaicin, a low pH solution, or by increasing the temperature of the external solution. The resulting inward currents are recorded.[1]
-
Antagonist Application: SB-705498 is applied to the external solution, and its effect on the agonist-evoked currents is measured to determine the IC50 value.[1]
Schild analysis is used to determine if an antagonist acts competitively and to calculate its equilibrium dissociation constant (KB).
-
Experimental Design: Concentration-response curves for a TRPV1 agonist (e.g., capsaicin) are generated in the absence and presence of several fixed concentrations of SB-705498.
-
Data Collection: The EC50 values for the agonist are determined for each concentration of the antagonist.
-
Schild Plot Construction: The dose ratio (DR) is calculated for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist). A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of SB-705498 on the x-axis.[7][8]
-
Analysis: For a competitive antagonist, the Schild plot should be a straight line with a slope of approximately 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[7][8]
In Vivo Model
This model is used to assess the efficacy of TRPV1 antagonists in reducing nasal hyperreactivity.
-
Animal Sensitization (for allergic rhinitis models): Male Dunkin-Hartley guinea pigs are often sensitized with an allergen like ovalbumin through intranasal administration.[3][9]
-
Capsaicin Challenge: A solution of capsaicin is administered intranasally to conscious or anesthetized guinea pigs to induce symptoms of rhinitis, such as sneezing, nose rubbing, and nasal secretions.[3][9]
-
Drug Administration: SB-705498 is administered either orally (p.o.) or intranasally at various doses prior to the capsaicin challenge.
-
Endpoint Measurement: The primary endpoints are the frequency of sneezing and nose rubbing, and the volume or weight of nasal secretions collected over a specific period.[3][9]
-
Data Analysis: The effect of SB-705498 is evaluated by comparing the rhinitis symptoms in the treated groups to a vehicle-treated control group.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of SB-705498.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Whole-cell patch-clamp recordings [bio-protocol.org]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Potent and Selective Antagonism of SB-705498 on Capsaicin-Induced TRPV1 Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. We will delve into its effects on capsaicin-induced TRPV1 activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
The TRPV1 receptor, a nonselective cation channel, is a critical player in the detection of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[1][2][3] Its activation on sensory neurons is integral to pain perception and neurogenic inflammation.[3][4][5] Consequently, TRPV1 antagonists like SB-705498 represent a promising therapeutic avenue for various conditions, including chronic pain and inflammatory disorders.[1][2][4]
Quantitative Analysis of SB-705498's Inhibitory Activity
SB-705498 has been demonstrated to be a potent competitive antagonist of TRPV1 activation across multiple species.[1][2] The following tables summarize the key quantitative metrics of its inhibitory effects on capsaicin-induced activation.
Table 1: Antagonist Potency (pKi) of SB-705498 at TRPV1 Receptors
| Species | pKi Value | Assay Method |
| Human | 7.6 | Ca2+-based fluorometric imaging plate reader (FLIPR) assay |
| Rat | 7.5 | Ca2+-based fluorometric imaging plate reader (FLIPR) assay |
| Guinea Pig | 7.3 | Ca2+-based fluorometric imaging plate reader (FLIPR) assay |
Data sourced from Gunthorpe et al., 2007.[1][2]
Table 2: Inhibitory Concentration (IC50) of SB-705498 on Human TRPV1 Activation
| Activator | IC50 Value (nM) | Experimental Condition | Assay Method |
| Capsaicin | 3 | -70 mV holding potential | Whole-cell patch-clamp electrophysiology |
| Acid (pH 5.3) | Not specified | -70 mV holding potential | Whole-cell patch-clamp electrophysiology |
| Heat (50°C) | 6 | -70 mV holding potential | Whole-cell patch-clamp electrophysiology |
Data sourced from Gunthorpe et al., 2007.[1][2]
Core Experimental Protocols
The characterization of SB-705498's antagonistic properties relies on established in vitro methodologies. Below are detailed protocols for the key experiments cited.
Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx
This high-throughput assay is employed to determine the antagonist potency (pKi) of SB-705498 by measuring its ability to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.
Experimental Workflow:
Caption: Workflow for the FLIPR-based calcium influx assay.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured under standard conditions.
-
Plating: Cells are seeded into 384-well black-walled microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Addition: Varying concentrations of SB-705498 are added to the wells and incubated.
-
Agonist Challenge: A fixed concentration of capsaicin is added to stimulate the TRPV1 receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium ions into the cells.
-
Data Analysis: The inhibitory effect of SB-705498 is quantified by generating dose-response curves and calculating the pKi value using the Schild equation.[2]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and was used to determine the IC50 values of SB-705498 against different modes of TRPV1 activation.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Cells expressing human TRPV1 are prepared for electrophysiological recording.
-
Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage Clamp: The cell membrane is held at a constant potential (e.g., -70 mV).
-
Agonist Application: TRPV1 is activated by the application of capsaicin, an acidic solution (pH 5.3), or an increase in temperature (50°C).[1][2]
-
Current Recording: The inward currents resulting from cation influx through the activated TRPV1 channels are recorded.
-
Antagonist Application: SB-705498 is applied, and the agonist challenge is repeated to measure the degree of inhibition.
-
Data Analysis: The percentage of current inhibition at various concentrations of SB-705498 is used to determine the IC50 value.[1][2]
Mechanism of Action: Competitive Antagonism
SB-705498 acts as a competitive antagonist at the TRPV1 receptor.[1][2] This means that it binds to the receptor at or near the same site as the agonist (capsaicin) but does not activate the channel. By occupying the binding site, SB-705498 prevents capsaicin from binding and inducing the conformational change that opens the ion channel.
Caption: Capsaicin activation of TRPV1 and its inhibition by SB-705498.
The rapid and reversible inhibition observed in electrophysiology experiments further supports this mechanism of action.[1][2] Interestingly, the antagonistic action of SB-705498 exhibits some voltage dependence, suggesting enhanced efficacy at more negative membrane potentials, which are typical of neurons in their resting state.[1][2]
Conclusion
SB-705498 is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its ability to effectively block the activation of TRPV1 by capsaicin, as well as by other noxious stimuli like acid and heat, has been robustly demonstrated through in vitro assays. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on TRPV1-targeted therapies. The competitive and multimodal antagonistic profile of SB-705498 underscores its potential as a valuable tool for investigating the physiological and pathophysiological roles of TRPV1 and as a candidate for clinical development.[1][4][6]
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-705498 in Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel activated by a variety of pro-inflammatory stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[2][3][4] Its involvement in pain signaling and neurogenic inflammation has positioned it as a key therapeutic target for inflammatory conditions. This technical guide provides an in-depth overview of the role of SB-705498 in various inflammatory models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While the majority of the available data focuses on inflammatory pain and rhinitis, the foundational mechanism of TRPV1 antagonism suggests a broader potential for SB-705498 in other inflammatory disorders.
Mechanism of Action and In Vitro Pharmacology
SB-705498 functions as a competitive antagonist at the TRPV1 receptor, effectively blocking its activation by various stimuli.[2] In vitro studies have demonstrated its high potency and selectivity.
Quantitative In Vitro Data
| Parameter | Species | Value | Reference |
| pKi (Capsaicin-mediated activation) | Human | 7.6 | [2] |
| Rat | 7.5 | [2] | |
| Guinea Pig | 7.3 | [2] | |
| IC50 (Capsaicin-mediated activation) | Human | 3 nM | [2] |
| IC50 (Acid-mediated activation, pH 5.3) | Human | Not explicitly stated, but potent inhibition demonstrated | [2] |
| IC50 (Heat-mediated activation, 50°C) | Human | 6 nM | [2] |
In Vitro Assay Protocol: Calcium Influx Assay
This protocol outlines a typical in vitro experiment to assess the inhibitory activity of SB-705498 on TRPV1 activation using a calcium-sensitive fluorescent dye.
Objective: To determine the potency of SB-705498 in blocking capsaicin-induced calcium influx in TRPV1-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin solution (agonist)
-
SB-705498 (antagonist)
-
96-well black, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of SB-705498 in HBSS. Also, prepare a stock solution of capsaicin in HBSS at a concentration known to elicit a submaximal response (e.g., EC80).
-
Antagonist Incubation: After the dye loading incubation, wash the cells with HBSS. Add the different concentrations of SB-705498 to the respective wells and incubate for 15-30 minutes at room temperature.
-
FLIPR Assay: Place the cell plate into the FLIPR instrument. Set the instrument to record baseline fluorescence, then automatically add the capsaicin solution to all wells. Continue recording the fluorescence intensity for several minutes to capture the calcium influx.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the capsaicin response for each concentration of SB-705498. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Role in Inflammatory Pain Models
A significant body of evidence supports the efficacy of SB-705498 in preclinical and clinical models of inflammatory pain.
Human Capsaicin-Induced Flare Model
This model assesses the ability of a compound to inhibit neurogenic inflammation, a key component of many inflammatory conditions.
Objective: To evaluate the effect of topical SB-705498 on capsaicin-induced flare in healthy volunteers.
Methodology:
-
Subject Recruitment: Healthy volunteers with no skin conditions are recruited.
-
Treatment Application: Different concentrations of SB-705498 cream (e.g., 1%, 3%, 5%) and a placebo cream are applied to discrete areas on the volar forearm.
-
Capsaicin Challenge: After a defined period (e.g., 1-2 hours), a solution of capsaicin is applied to the center of the treated areas.
-
Flare Measurement: The area of the resulting flare (vasodilation) is measured at specific time points using laser Doppler imaging.
-
Data Analysis: The flare area for each SB-705498 concentration is compared to the placebo-treated area to determine the percentage of inhibition.
| Model | Species | Treatment | Outcome | Result | Reference |
| Capsaicin-Induced Flare | Human | 400 mg oral SB-705498 | Reduction in flare area | Significant reduction (P=0.0047) | [3] |
Human UVB-Induced Inflammation Model
This model mimics the inflammatory response to tissue injury, such as sunburn, and is used to assess the anti-hyperalgesic effects of compounds.
Objective: To determine the effect of oral SB-705498 on heat pain tolerance in UVB-inflamed skin.
Methodology:
-
UVB Exposure: A defined area of the subjects' skin is exposed to a dose of UVB radiation sufficient to induce a mild inflammatory response (erythema).
-
Drug Administration: A single oral dose of SB-705498 (e.g., 400 mg) or placebo is administered.
-
Pain Threshold Measurement: At various time points after drug administration, the heat pain threshold and tolerance on both the UVB-treated and non-treated skin are measured using a contact thermode.
-
Data Analysis: The change in heat pain tolerance in the UVB-inflamed skin is compared between the SB-705498 and placebo groups.
| Model | Species | Treatment | Outcome | Result | Reference |
| UVB-Induced Inflammation | Human | 400 mg oral SB-705498 | Increase in heat pain tolerance | Significant increase of 0.93°C (P=0.0054) | [3] |
Role in Other Inflammatory Models
While robust data for SB-705498 in inflammatory conditions beyond pain and rhinitis is limited in the public domain, the known role of TRPV1 in inflammation suggests its potential utility. The following sections describe relevant inflammatory models where TRPV1 antagonists have been investigated, providing a framework for potential future studies with SB-705498.
Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of SB-705498 in a model of acute paw edema.
Methodology:
-
Animal Model: Male Wistar rats or Swiss mice.
-
Compound Administration: Administer SB-705498 (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Edema: After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Cytokine Analysis: At the end of the experiment, collect blood and paw tissue to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of SB-705498 compared to the vehicle control. Analyze the cytokine levels to determine the effect on the inflammatory cascade.
Based on the findings with other TRPV1 antagonists, SB-705498 would be expected to reduce carrageenan-induced paw edema and decrease the production of pro-inflammatory cytokines like TNF-α.[5]
Potential in Other Inflammatory Conditions
-
Inflammatory Bowel Disease (IBD): TRPV1 is expressed in the gut and its activation is implicated in visceral hypersensitivity and inflammation.[6] Animal models such as dextran sulfate sodium (DSS)-induced colitis could be employed to investigate the efficacy of SB-705498 in reducing intestinal inflammation.[7][8]
-
Psoriasis: TRPV1 is involved in the pathogenesis of psoriasis, contributing to inflammation and itch.[9] The imiquimod-induced psoriasis-like dermatitis model in mice would be a relevant model to assess the therapeutic potential of SB-705498 in this condition.[10][11][12]
-
Arthritis: While specific data for SB-705498 is lacking, TRPV1 is known to be involved in arthritis pain.[13] Preclinical models like collagen-induced arthritis (CIA) could be used to evaluate the effects of SB-705498 on joint inflammation and pain.[14]
Signaling Pathways
The anti-inflammatory effects of SB-705498 are mediated by its blockade of the TRPV1 channel, which prevents the downstream signaling cascades initiated by pro-inflammatory stimuli.
TRPV1 Signaling in Sensory Neurons
Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization and the generation of action potentials that transmit pain signals. The calcium influx also triggers the release of pro-inflammatory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which contribute to neurogenic inflammation by causing vasodilation and plasma extravasation.[15]
Caption: SB-705498 blocks TRPV1 on sensory neurons, inhibiting pain signaling and neurogenic inflammation.
TRPV1 Signaling in T-Cells
TRPV1 is also expressed on immune cells, including T-cells, where it plays a role in their activation and the inflammatory response.[16][17]
Caption: SB-705498 inhibits TRPV1-mediated calcium signaling in T-cells, potentially reducing their activation and pro-inflammatory cytokine production.
Experimental Workflow
The investigation of SB-705498 in inflammatory models typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.
Caption: A typical workflow for investigating a novel anti-inflammatory compound like SB-705498.
Conclusion
SB-705498 is a well-characterized, potent antagonist of the TRPV1 receptor with demonstrated efficacy in models of inflammatory pain and rhinitis. Its mechanism of action, centered on the inhibition of a key integrator of pro-inflammatory signals, suggests a broader therapeutic potential in a range of inflammatory conditions. While further preclinical studies in models of chronic inflammation such as arthritis, IBD, and psoriasis are needed to fully elucidate its therapeutic scope, the existing data provide a strong rationale for its continued investigation as a novel anti-inflammatory agent. This guide offers a comprehensive summary of the current knowledge and provides a framework for future research in this promising area of drug development.
References
- 1. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 Blocker HCRG21 Suppresses TNF-α Production and Prevents the Development of Edema and Hypersensitivity in Carrageenan-Induced Acute Local Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of TRPV1 and TRPA1 Ion Channels in Inflammatory Bowel Diseases: Potential Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjournal.org [irjournal.org]
- 8. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 9. Resolvin D3 controls mouse and human TRPV1-positive neurons and preclinical progression of psoriasis [thno.org]
- 10. TRPV1 mediates inflammation and hyperplasia in imiquimod (IMQ)-induced psoriasiform dermatitis (PsD) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse model for psoriasis that closely mimics the human disease | Explore Technologies [techfinder.stanford.edu]
- 12. mdpi.com [mdpi.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transient Receptor Potential Vanilloid1 (TRPV1) Channel Opens Sesame of T Cell Responses and T Cell-Mediated Inflammatory Diseases [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
The TRPV1 Antagonist SB-705498: An In-Depth Technical Guide on Early-Stage Research in Respiratory Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the treatment of respiratory disorders. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to serve as a resource for professionals in the field.
Introduction: The Role of TRPV1 in Respiratory Pathophysiology
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in sensory nerve activation.[1][2] In the respiratory system, TRPV1 is expressed on sensory nerve fibers and non-neuronal cells, including the airway epithelium.[2] It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[3][4] The activation of TRPV1 on airway sensory nerves can lead to symptoms characteristic of respiratory diseases, such as cough, bronchoconstriction, and mucus secretion.[1][5] Consequently, antagonizing the TRPV1 receptor presents a promising therapeutic strategy for a range of respiratory conditions, including rhinitis, chronic cough, and asthma.[1][2][6] SB-705498 is a potent, selective, and orally bioavailable TRPV1 antagonist that has been investigated for these indications.[3][7]
Pharmacology of SB-705498
SB-705498, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a small molecule antagonist of the TRPV1 receptor.[4] It has demonstrated potent and competitive antagonism against multiple modes of TRPV1 activation.[3][4]
In Vitro Activity
Preclinical studies have established the potent and selective inhibitory profile of SB-705498 on TRPV1 receptors across different species.
| Assay Type | Species | Agonist | Parameter | Value | Reference |
| FLIPR-Ca2+ | Human | Capsaicin | pKi | 7.6 | [4] |
| FLIPR-Ca2+ | Rat | Capsaicin | pKi | 7.5 | [4] |
| FLIPR-Ca2+ | Guinea Pig | Capsaicin | pKi | 7.3 | [4] |
| Whole-cell Patch Clamp | Human | Capsaicin | IC50 | 3 nM | [4][8] |
| Whole-cell Patch Clamp | Human | Acid (pH 5.3) | IC50 | 0.1 nM | [8] |
| Whole-cell Patch Clamp | Human | Heat (50°C) | IC50 | 6 nM | [4][8] |
Pharmacokinetics
Pharmacokinetic studies in humans have demonstrated the systemic availability of SB-705498 after both oral and intranasal administration.
| Administration Route | Dose | Population | Key Findings | Reference |
| Intranasal | Single and repeat doses | Healthy volunteers | Less than dose-proportional AUC(0,12 h) and Cmax; accumulation with repeat dosing. | [6] |
| Oral | Single doses up to 400mg | Healthy volunteers | Safe and well-tolerated. | [7] |
Preclinical Evidence in Respiratory Models
The efficacy of SB-705498 has been evaluated in several preclinical models of respiratory disorders, primarily focusing on rhinitis and airway hyper-responsiveness.
Inhibition of Capsaicin-Induced Nasal Secretions
In a guinea pig model of rhinitis, both oral and intranasal administration of SB-705498 effectively blocked capsaicin-evoked nasal secretions.[6]
| Administration Route | Dose | Inhibition of Capsaicin-Induced Secretion | Reference |
| Oral | 3 mg/kg | ~30% (non-significant) | [9] |
| Oral | 10 mg/kg | ~50% (P < 0.05) | [9] |
| Oral | 30 mg/kg | ~70% (P < 0.001) | [9] |
| Intranasal | 1 mg/mL | ~35% (non-significant) | [9] |
| Intranasal | 10 mg/mL | ~50% (P < 0.005) | [9] |
| Intranasal | 30 mg/mL | ~75% (P < 0.0001) | [9] |
Attenuation of Airway Hyper-responsiveness
In an ovalbumin-sensitized guinea pig model of asthma, SB-705498 demonstrated a significant reduction in airway hyper-responsiveness (AHR) to histamine.[1][5]
| Treatment | Dose | Inhibition of AHR (sGaw AUC) | Reference |
| SB-705498 | 10 mg/kg p.o. | 57% | [1][5] |
Clinical Studies in Respiratory Disorders
SB-705498 has been evaluated in several clinical trials for various respiratory indications, including non-allergic rhinitis, seasonal allergic rhinitis, and chronic cough.
Non-Allergic Rhinitis (NAR)
A study in patients with NAR demonstrated that intranasal administration of SB-705498 reduced symptoms triggered by a nasal capsaicin challenge.[6]
| Treatment | Dose | Outcome Measure | Result | Reference |
| Intranasal SB-705498 | 12 mg | Total Symptom Score (TSS) | Marked reduction in capsaicin-provoked symptoms. | [6] |
Refractory Chronic Cough
In a randomized, double-blind, placebo-controlled crossover trial, a single oral dose of SB-705498 was assessed in patients with refractory chronic cough.[10]
| Treatment | Dose | Primary Endpoint | Result | Reference |
| Oral SB-705498 | 600 mg | Cough reflex sensitivity to capsaicin | Significant improvement at 2 hours (P = 0.0049) and borderline significant improvement at 24 hours (P = 0.0259). | [10] |
| Oral SB-705498 | 600 mg | 24-hour objective cough frequency | No significant improvement compared to placebo. | [10] |
Seasonal Allergic Rhinitis (SAR)
A clinical trial in patients with SAR evaluated the efficacy of intranasal SB-705498 alone and in combination with a corticosteroid.[11] The study found that SB-705498 did not alleviate allergen-induced symptoms of allergic rhinitis.[11]
Experimental Protocols
In Vitro: FLIPR-Ca2+ Assay
-
Objective: To determine the potency of SB-705498 in inhibiting capsaicin-induced calcium influx in cells expressing TRPV1.
-
Methodology:
-
Cells stably expressing human, rat, or guinea pig TRPV1 are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
SB-705498 at various concentrations is pre-incubated with the cells.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Capsaicin is added to stimulate the TRPV1 channels.
-
Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity.
-
IC50 and pKi values are calculated from the concentration-response curves.[4]
-
In Vivo: Ovalbumin-Sensitized Guinea Pig Model of AHR
-
Objective: To assess the effect of SB-705498 on airway hyper-responsiveness.
-
Methodology:
-
Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OA).
-
Two weeks later, animals are challenged with an aerosolized solution of OA to induce an asthmatic response.
-
SB-705498 (10 mg/kg) or vehicle is administered orally before or after the OA challenge.
-
Airway responsiveness is assessed by measuring the specific airway conductance (sGaw) in a double-chamber plethysmograph in response to a histamine challenge.
-
The area under the curve (AUC) for the change in sGaw is calculated to quantify the degree of bronchoconstriction and AHR.[1][5]
-
Signaling Pathways and Experimental Workflows
Caption: TRPV1 signaling pathway in respiratory sensory neurons.
Caption: Experimental workflow for the ovalbumin-sensitized guinea pig model.
Conclusion
The early-stage research on SB-705498 provides a strong rationale for the therapeutic potential of TRPV1 antagonism in certain respiratory disorders. Preclinical studies robustly demonstrated its efficacy in models of rhinitis and airway hyper-responsiveness. Clinical investigations have yielded mixed results, with promising effects in reducing capsaicin-induced symptoms in non-allergic rhinitis and improving cough reflex sensitivity, but a lack of efficacy in reducing objective cough frequency and symptoms of seasonal allergic rhinitis.[10][11] These findings highlight the complexity of the underlying mechanisms in different respiratory conditions and underscore the need for further research to identify the patient populations most likely to benefit from TRPV1 antagonist therapy. The detailed experimental protocols and data presented in this guide offer a valuable resource for scientists and researchers continuing to explore the role of TRPV1 in respiratory diseases and the development of novel therapeutics.
References
- 1. Inhibition of airway hyper-responsiveness by TRPV1 antagonists (SB-705498 and PF-04065463) in the unanaesthetized, ovalbumin-sensitized guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of airway hyper-responsiveness by TRPV1 antagonists (SB-705498 and PF-04065463) in the unanaesthetized, ovalbumin-sensitized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Effect of the TRPV1 antagonist SB-705498 on the nasal parasympathetic reflex response in the ovalbumin sensitized guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient receptor potential vanilloid 1 (TRPV1) antagonism in patients with refractory chronic cough: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Specificity of SB-705498: A Technical Guide on its Lack of Impact on Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] While both TRPV1 and Acid-Sensing Ion Channels (ASICs) are key players in nociception and are activated by extracellular protons, extensive preclinical and clinical research has demonstrated that SB-705498's mechanism of action is confined to the TRPV1 channel. This technical guide elucidates the distinct roles of TRPV1 and ASICs in acid sensing and details the selectivity profile of SB-705498, confirming its lack of direct impact on ASICs. The information presented herein is critical for researchers investigating pain pathways and designing targeted therapeutic strategies.
Introduction: The Distinction Between TRPV1 and ASICs in Acid Sensing
Tissue acidosis is a hallmark of inflammation and ischemic conditions, leading to pain sensation through the activation of specialized ion channels on nociceptive neurons.[2] Among the most studied of these are the TRPV1 channels and the ASIC family.
-
TRPV1: A non-selective cation channel, TRPV1 is a polymodal sensor activated by noxious heat (>43°C), capsaicin (the pungent component of chili peppers), and extracellular protons (pH < 6.0).[3]
-
ASICs: This family of channels are voltage-insensitive, cation-selective channels that are primarily gated by extracellular protons.[4] Different ASIC subunits assemble into homo- or heterotrimeric channels with varying pH sensitivities and kinetic properties.[5] For instance, ASIC1a-containing channels are activated at pH values below 7.0, while ASIC3 is sensitive to more modest pH drops.[4][6]
While both channel types contribute to the neuronal response to acidic stimuli, they are distinct molecular entities with different structures, activation mechanisms, and pharmacological profiles.[7] It is this molecular distinction that underpins the selectivity of compounds like SB-705498.
SB-705498: A Selective TRPV1 Antagonist
SB-705498 was developed as a competitive antagonist of the TRPV1 receptor.[8] Its primary therapeutic rationale was for the treatment of pain states where TRPV1 is sensitized, such as in inflammatory and neuropathic pain.[1] A broad profiling of SB-705498 revealed little to no activity against a wide array of other ion channels, receptors, and enzymes, underscoring its selectivity for TRPV1.[3][9]
Quantitative Data on SB-705498's Interaction with TRPV1
The following tables summarize the key quantitative data regarding the efficacy and potency of SB-705498 as a TRPV1 antagonist.
| Parameter | Species | Value | Experimental Condition | Reference |
| pKi | Human | 7.6 | Capsaicin-mediated activation (FLIPR assay) | [8] |
| Rat | 7.5 | Capsaicin-mediated activation (FLIPR assay) | [8] | |
| Guinea Pig | 7.3 | Capsaicin-mediated activation (FLIPR assay) | [8] | |
| IC50 | Human | 3 nM | Capsaicin-mediated activation (Electrophysiology at -70 mV) | [8] |
| Human | 0.1 nM | Acid-mediated activation (pH 5.3) | [10] | |
| Human | 6 nM | Heat-mediated activation (50°C) | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is fundamental for assessing the direct inhibitory effect of a compound on ion channel function.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains physiological ion concentrations, and the intracellular pipette solution is formulated to mimic the neuronal cytoplasm.
-
Channel Activation: TRPV1 channels are activated by the application of a specific stimulus:
-
Capsaicin: A concentration of capsaicin known to elicit a robust current is applied.
-
Acid: The pH of the extracellular solution is rapidly lowered to 5.3.
-
Heat: The temperature of the perfusing solution is increased to 50°C.
-
-
Compound Application: SB-705498 is applied at varying concentrations to determine its inhibitory effect on the stimulus-evoked current.
-
Data Analysis: The concentration-response curve for SB-705498 inhibition is plotted, and the IC50 value (the concentration at which 50% of the maximal current is inhibited) is calculated.
Fluorometric Imaging Plate Reader (FLIPR) Assay for pKi Determination
This high-throughput screening method is used to assess the potency of a compound in a cell-based assay.
-
Cell Preparation: HEK293 cells expressing human TRPV1 are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are incubated with various concentrations of SB-705498.
-
Channel Activation: A fixed concentration of capsaicin is added to all wells to activate TRPV1, leading to calcium influx and an increase in fluorescence.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time.
-
Data Analysis: The inhibitory effect of SB-705498 on the capsaicin-induced fluorescence signal is used to calculate the pKi value, a measure of the compound's binding affinity.
Visualizing the Distinct Pathways and Workflows
Signaling Pathways for Acid-Sensing by TRPV1 and ASICs
Caption: Distinct signaling pathways for acid-induced activation of TRPV1 and ASIC channels.
Experimental Workflow for Determining Ion Channel Selectivity
Caption: Workflow for assessing the selectivity of a compound against a panel of ion channels.
Conclusion: No Evidence for SB-705498 Impact on ASICs
References
- 1. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid-sensing ion channels (ASICs): pharmacology and implication in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-sensing (proton-gated) ion channels (ASICs) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the capsaicin receptor TRPV1 and acid-sensing ion channels (ASICS) in proton sensitivity of subpopulations of primary nociceptive neurons in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
SB-705498: A Comprehensive Technical Overview of a Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, initial characterization, and clinical evaluation of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information presented is collated from preclinical and early-phase clinical studies to serve as a comprehensive resource for professionals in the field of drug development and pain research.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a multimodal sensor for various noxious stimuli, including heat, acid, and pungent compounds like capsaicin, the active component of chili peppers.[1][2][3] The activation of TRPV1 is implicated in the generation of pain and neurogenic inflammation, making it a compelling therapeutic target for a range of conditions such as chronic pain, migraine, and gastrointestinal disorders.[1][4]
SB-705498, chemically identified as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, emerged from a lead optimization program aimed at developing potent and selective TRPV1 antagonists.[1][5] It was identified as a promising candidate for clinical development due to its potent, multimodal antagonism of the TRPV1 receptor and favorable pharmacokinetic properties.[1][5]
In Vitro Characterization
The initial characterization of SB-705498 involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the TRPV1 receptor.
Potency and Competitive Antagonism
The potency of SB-705498 was evaluated using a Ca2+-based fluorometric imaging plate reader (FLIPR) assay and whole-cell patch-clamp electrophysiology. In FLIPR assays, SB-705498 demonstrated potent competitive antagonism of capsaicin-mediated activation of the human TRPV1 receptor.[1] Schild analysis confirmed a competitive mechanism of action, with a pA2 value of 7.4.[6]
Table 1: In Vitro Potency of SB-705498 at TRPV1 Receptors
| Assay Type | Species | Agonist | Potency Metric | Value | Reference |
| FLIPR | Human | Capsaicin | pKi | 7.6 | [1] |
| FLIPR | Rat | Capsaicin | pKi | 7.5 | [1] |
| FLIPR | Guinea Pig | Capsaicin | pKi | 7.3 | [1] |
| Whole-cell Patch Clamp | Human | Capsaicin | IC50 | 3 nM (at -70 mV) | [1] |
| Whole-cell Patch Clamp | Human | Acid (pH 5.3) | - | Potent Inhibition | [1] |
| Whole-cell Patch Clamp | Human | Heat (50°C) | IC50 | 6 nM | [1] |
Multimodal Inhibition and Voltage Dependence
A key characteristic of SB-705498 is its ability to inhibit the multiple modes of TRPV1 activation, including capsaicin, acid, and heat.[1][5] Whole-cell patch-clamp studies revealed that SB-705498 caused rapid and reversible inhibition of human TRPV1 activation by all three stimuli.[1] Interestingly, the inhibitory activity of SB-705498 was found to be voltage-dependent, with approximately 6-fold higher potency at a holding potential of -70 mV compared to +70 mV.[6] This suggests an enhanced antagonist action at negative membrane potentials, which are typical for neurons in vivo.[1][6]
Selectivity
The selectivity of SB-705498 was established through broad receptor profiling and other cellular assays. It exhibited minimal or no activity against a wide range of other ion channels, receptors, and enzymes, highlighting its specificity for the TRPV1 receptor.[1]
Preclinical Evaluation
Preclinical studies in animal models provided further evidence for the therapeutic potential of SB-705498.
In Vivo Efficacy
In a preclinical rhinitis model, both intranasal and oral administration of SB-705498 were shown to block capsaicin-evoked nasal secretions.[7] Notably, intranasal delivery required 10-fold lower doses to achieve the same efficacy as the oral route, suggesting a potential advantage for local administration in relevant conditions.[7]
Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that SB-705498 possesses good oral bioavailability and a reasonable half-life, supporting its suitability for clinical development.[6][8]
Table 2: Pharmacokinetic Parameters of SB-705498 in Rats
| Parameter | Value | Reference |
| Half-life (t1/2) | 3.1 hours | [6] |
| Oral Bioavailability | 86% | [6] |
Clinical Characterization
SB-705498 has been evaluated in several early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Safety and Tolerability
Single and repeat oral doses of SB-705498 were found to be safe and well-tolerated in healthy volunteers and patients.[4][8] In a first-time-in-human study, single oral doses up to 400mg were well-tolerated.[4] Similarly, intranasal administration of SB-705498 was also found to be safe and well-tolerated in single and repeat-dose studies.[7][9] The most frequently reported adverse events were generally mild and transient, including headache and oropharyngeal pain with intranasal administration.[7]
Pharmacokinetics in Humans
Following intranasal administration, SB-705498 was rapidly absorbed, reaching maximum plasma concentrations within 1-2 hours.[7] Repeat dosing led to an accumulation of the compound.[7][9] The systemic exposure, as measured by AUC and Cmax, increased with escalating doses, although the increase was less than dose-proportional.[7][9]
Pharmacodynamic Activity
Clinical studies have provided evidence of target engagement and pharmacodynamic activity of SB-705498 in humans.
-
Inhibition of Capsaicin-Induced Effects: In a study with healthy volunteers, a single 400mg oral dose of SB-705498 significantly reduced the area of capsaicin-evoked skin flare.[4][8] In patients with non-allergic rhinitis (NAR), a 12mg intranasal dose of SB-705498 markedly reduced the total symptom scores triggered by a nasal capsaicin challenge, demonstrating a 2- to 4-fold shift in the potency of capsaicin.[7][9]
-
Effects on Pain and Hyperalgesia: Oral SB-705498 was shown to elevate the heat pain threshold on non-sensitized skin and increase heat pain tolerance at sites of UVB-induced inflammation in healthy volunteers.[4][8][10] These findings provided the first clinical evidence that a TRPV1 antagonist could alleviate pain and hyperalgesia associated with inflammation and tissue injury.[4]
Table 3: Summary of Key Clinical Findings for SB-705498
| Study Population | Administration Route | Dose | Key Findings | Reference |
| Healthy Volunteers | Oral | 400mg | Reduced capsaicin-evoked flare; Elevated heat pain threshold; Increased heat pain tolerance in UVB-inflamed skin. | [4][8] |
| Non-Allergic Rhinitis Patients | Intranasal | 12mg | Reduced total symptom scores from nasal capsaicin challenge; 2- to 4-fold shift in capsaicin potency. | [7][9] |
| Healthy Volunteers | Topical (3% cream) | - | Well-tolerated with target-specific pharmacodynamic activity, but no clinically significant effect on histamine- or cowhage-induced itch. | [11] |
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Assay
This high-throughput screening assay was used to assess the antagonist activity of SB-705498 on capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.
-
Cell Lines: HEK293 or 1321N1 cells stably expressing human, rat, or guinea pig TRPV1.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The addition of capsaicin activates TRPV1 channels, leading to an influx of extracellular calcium and a subsequent increase in fluorescence.
-
Protocol:
-
Plate cells in a 96- or 384-well plate.
-
Load cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of SB-705498 or vehicle.
-
Add a fixed concentration of capsaicin to stimulate the cells.
-
Measure the change in fluorescence intensity over time using a FLIPR instrument.
-
-
Data Analysis: The inhibitory potency (pKi) of SB-705498 is calculated by measuring the reduction in the capsaicin-induced fluorescence signal at different antagonist concentrations. For Schild analysis, concentration-response curves to capsaicin are generated in the presence of different fixed concentrations of SB-705498 to determine the pA2 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to provide a more detailed characterization of the interaction of SB-705498 with the TRPV1 ion channel.
-
Cell Line: HEK293 cells expressing human TRPV1.
-
Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPV1 channels.
-
Protocol:
-
Establish a whole-cell recording configuration on a TRPV1-expressing cell.
-
Clamp the cell membrane at a specific holding potential (e.g., -70 mV).
-
Perfuse the cell with a solution containing an agonist (capsaicin, low pH buffer, or heated solution) to evoke an inward current.
-
Co-apply SB-705498 with the agonist to measure the inhibition of the agonist-evoked current.
-
To assess voltage dependence, repeat the measurements at different holding potentials (e.g., +70 mV).
-
-
Data Analysis: The IC50 value is determined by measuring the concentration of SB-705498 required to inhibit 50% of the maximum agonist-induced current.
Human Nasal Capsaicin Challenge
This clinical protocol was designed to evaluate the pharmacodynamic activity of intranasally administered SB-705498 in patients with non-allergic rhinitis.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Patients with a diagnosis of non-allergic rhinitis.
-
Protocol:
-
Administer a single intranasal dose of SB-705498 (e.g., 12 mg) or placebo.
-
At a specified time post-dose, perform a nasal challenge with escalating doses of capsaicin.
-
Assess rhinitis symptoms (e.g., rhinorrhea, nasal congestion, burning sensation) using a Total Symptom Score (TSS) and individual Visual Analog Scales (VAS).
-
Peak Nasal Inspiratory Flow (PNIF) may also be measured as an objective endpoint.
-
-
Data Analysis: The effect of SB-705498 is determined by comparing the capsaicin dose-response curves for symptom scores between the active treatment and placebo groups. A rightward shift in the dose-response curve indicates antagonism.
Signaling Pathways and Workflows
Caption: TRPV1 signaling pathway and the inhibitory action of SB-705498.
Caption: Experimental workflow for the FLIPR-based calcium influx assay.
Caption: Workflow for the human nasal capsaicin challenge clinical trial.
Conclusion
SB-705498 is a potent, selective, and multimodal antagonist of the TRPV1 receptor that has demonstrated target engagement and pharmacodynamic activity in both preclinical models and human clinical trials. Its ability to inhibit TRPV1 activation by various noxious stimuli, coupled with a favorable safety and pharmacokinetic profile, established it as a valuable tool for investigating the role of TRPV1 in various physiological and pathophysiological processes. While it has been evaluated for several indications, the collective data from its initial characterization and early clinical development provide a robust foundation for the continued exploration of TRPV1 antagonists as a therapeutic class. This technical guide summarizes the key findings that underscore the scientific rationale for the development of SB-705498 and related molecules.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-705498 in In Vitro Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor-1.[1][2] TRPV1 is a nonselective cation channel predominantly expressed in sensory neurons and plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1][2] As an antagonist, SB-705498 effectively blocks the activation of the TRPV1 receptor, making it a valuable tool for studying pain pathways and developing novel analgesic therapies.[1][3] This document provides detailed protocols for the use of SB-705498 in in vitro calcium imaging assays to assess TRPV1 antagonism.
Mechanism of Action
SB-705498 is a competitive antagonist of the TRPV1 receptor.[1] It rapidly and reversibly inhibits the activation of TRPV1 by various stimuli, including capsaicin, acid, and heat.[1][4] The binding of SB-705498 to the receptor prevents the influx of cations, primarily Ca2+, which is the hallmark of TRPV1 activation. This inhibition can be monitored using calcium imaging assays that measure changes in intracellular calcium concentration.
Quantitative Data Summary
The following table summarizes the reported potency of SB-705498 against human, rat, and guinea pig TRPV1 receptors. The data is derived from fluorometric imaging plate reader (FLIPR) assays and whole-cell patch-clamp electrophysiology.
| Parameter | Species | Agonist/Stimulus | Value | Reference |
| pKi | Human | Capsaicin | 7.6 | [1][2] |
| pKi | Rat | Capsaicin | 7.5 | [1][2] |
| pKi | Guinea Pig | Capsaicin | 7.3 | [1][2] |
| IC50 | Human | Capsaicin | 3 nM | [1][2] |
| IC50 | Human | Acid (pH 5.3) | Not explicitly stated, but potent inhibition observed | [1] |
| IC50 | Human | Heat (50°C) | 6 nM | [1][2] |
Signaling Pathway and Experimental Workflow
TRPV1 Activation Signaling Pathway
The following diagram illustrates the signaling pathway of TRPV1 activation by an agonist (e.g., capsaicin) and its inhibition by SB-705498.
Caption: TRPV1 activation by an agonist and inhibition by SB-705498.
Experimental Workflow for Calcium Imaging Assay
The diagram below outlines the typical workflow for an in vitro calcium imaging experiment to assess the antagonist activity of SB-705498.
Caption: Workflow for an in vitro calcium imaging assay.
Experimental Protocols
In Vitro Calcium Imaging Assay Using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is designed to measure the inhibitory effect of SB-705498 on agonist-induced calcium influx in cells expressing the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well or 384-well microplates
-
SB-705498 stock solution (in DMSO)
-
TRPV1 agonist stock solution (e.g., Capsaicin in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Seed the TRPV1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer.[5] Probenecid can be included to inhibit organic anion transporters.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.[5]
-
After incubation, wash the cells three times with assay buffer to remove excess dye.[5] Leave a final volume of assay buffer in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of SB-705498 in assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as in the compound dilutions).
-
Add the SB-705498 dilutions or vehicle to the appropriate wells of the cell plate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal to maximal response (e.g., EC80).
-
Set up the FLIPR instrument to measure fluorescence intensity over time.
-
Initiate the measurement and, after establishing a stable baseline, add the agonist to all wells simultaneously using the instrument's integrated pipettor.
-
Continue recording the fluorescence for a sufficient period to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known TRPV1 antagonist or no agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the SB-705498 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for SB-705498.
-
Conclusion
SB-705498 is a well-characterized, potent, and selective TRPV1 antagonist. The provided protocols and data serve as a comprehensive guide for researchers utilizing SB-705498 in in vitro calcium imaging assays to investigate TRPV1 pharmacology and screen for novel modulators of the receptor.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
Application Notes and Protocols for SB-705498 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[4][5] Its involvement in pain and inflammatory pathways makes it a significant target for the development of novel analgesic drugs.[6][7] SB-705498 acts as a competitive antagonist, effectively blocking the activation of the TRPV1 channel by various stimuli.[4][5] This document provides detailed application notes and protocols for the utilization of SB-705498 in patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.
Mechanism of Action
SB-705498 is a competitive antagonist of the TRPV1 receptor.[4][5] This means that it binds to the receptor at the same site as agonists like capsaicin, but without activating the channel. By occupying the binding site, it prevents agonists from binding and inducing a conformational change that would open the ion channel pore. This inhibitory effect is reversible and voltage-dependent, with greater potency observed at negative membrane potentials.[4][5]
Data Presentation
The following table summarizes the quantitative data for SB-705498's activity on the TRPV1 receptor, as determined by electrophysiological and other functional assays.
| Parameter | Species | Agonist | Assay | Value | Reference |
| IC50 | Human | Capsaicin | Whole-Cell Patch Clamp (-70 mV) | 3 nM | [4][5] |
| IC50 | Human | Heat (50°C) | Whole-Cell Patch Clamp (-70 mV) | 6 nM | [4][5] |
| IC50 | Human | Acid (pH 5.3) | Whole-Cell Patch Clamp (-70 mV) | Not explicitly stated, but potent inhibition demonstrated | [4][5] |
| pIC50 | Guinea Pig | Capsaicin | Patch Clamp Electrophysiology | 7.2 | [8] |
| pKi | Human | Capsaicin | FLIPR-Ca2+ Assay | 7.6 | [4][5] |
| pKi | Rat | Capsaicin | FLIPR-Ca2+ Assay | 7.5 | [4][5] |
| pKi | Guinea Pig | Capsaicin | FLIPR-Ca2+ Assay | 7.3 | [4][5] |
Experimental Protocols
Preparation of SB-705498 Stock Solution
-
Solubility: SB-705498 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 16 mg/mL and in ethanol at 10 mg/mL.[3] It is sparingly soluble in aqueous solutions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of SB-705498 in 100% DMSO. For example, a 10 mM stock solution. Store this stock solution at -20°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into the extracellular recording solution to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the recording solution is low (ideally ≤ 0.1%) to avoid off-target effects.
Whole-Cell Patch-Clamp Protocol for HEK293 Cells Expressing Human TRPV1
This protocol is designed for investigating the inhibitory effect of SB-705498 on capsaicin-activated TRPV1 currents in a heterologous expression system.
1. Cell Culture:
-
Culture HEK293 cells stably or transiently expressing human TRPV1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
2. Recording Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Intracellular Solution | KCl | 140 |
| MgCl2 | 1 | |
| EGTA | 5 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
4. Experimental Procedure:
-
Baseline Recording: Record the baseline current for a stable period.
-
Agonist Application: Apply a known concentration of capsaicin (e.g., 100 nM to 1 µM) to the cell using a perfusion system. This should elicit a robust inward current at the negative holding potential.
-
Antagonist Application: After washing out the capsaicin and allowing the current to return to baseline, co-apply the same concentration of capsaicin with the desired concentration of SB-705498.
-
Dose-Response: To determine the IC50, apply a fixed concentration of capsaicin and then co-perfuse with increasing concentrations of SB-705498.
-
Washout: After application of the antagonist, perfuse the cell with the extracellular solution to demonstrate the reversibility of the block.
5. Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced current in the absence and presence of SB-705498.
-
Calculate the percentage of inhibition for each concentration of SB-705498.
-
Plot the percentage of inhibition against the logarithm of the SB-705498 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
Whole-Cell Patch-Clamp Protocol for Primary Trigeminal Ganglion Neurons
This protocol is for studying the effect of SB-705498 on native TRPV1 channels in sensory neurons.
1. Neuron Isolation:
-
Isolate trigeminal ganglia from rodents according to approved animal protocols.
-
Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of neurons.
-
Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture for 12-24 hours before recording.
2. Recording Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm | ||
| Intracellular Solution | K-Gluconate | 130 |
| KCl | 10 | |
| MgCl2 | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 | |
| pH adjusted to 7.3 with KOH, Osmolarity ~300 mOsm |
3. Electrophysiological Recording and Experimental Procedure:
-
Follow the same general procedure as for HEK293 cells for establishing a whole-cell recording.
-
Identify small-diameter neurons, as they are more likely to express TRPV1.
-
The experimental procedure for applying agonist and antagonist is the same as described for the HEK293 cell protocol.
Mandatory Visualization
Caption: TRPV1 signaling pathway and point of inhibition by SB-705498.
Caption: Experimental workflow for a patch-clamp experiment using SB-705498.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of capsaicin on voltage-gated currents of trigeminal neurones in cell culture and slice preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Intranasal Delivery of SB-705498 for Rhinitis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] In the context of rhinitis, the activation of TRPV1 on sensory nerves in the nasal mucosa is believed to contribute to symptoms such as rhinorrhea, nasal itching, and congestion.[4] Intranasal delivery of SB-705498 has been investigated as a targeted therapeutic approach to block these pathways and alleviate rhinitis symptoms. These application notes provide a summary of key findings and detailed protocols for preclinical and clinical studies involving the intranasal administration of SB-705498.
Mechanism of Action
SB-705498 functions by competitively blocking the TRPV1 receptor, thereby inhibiting the downstream signaling cascade initiated by various stimuli, including capsaicin and inflammatory mediators. In rhinitis, allergens can lead to the release of substances that sensitize and activate TRPV1 on nasal sensory neurons. This activation results in the release of neuropeptides, leading to neurogenic inflammation and the characteristic symptoms of rhinitis. By antagonizing TRPV1, SB-705498 is hypothesized to reduce this neuronal hyperresponsiveness.[1][5]
Caption: Signaling pathway of SB-705498 in rhinitis.
Preclinical Studies: Guinea Pig Model of Rhinitis
Preclinical investigations in ovalbumin-sensitized guinea pigs have been instrumental in establishing the proof-of-concept for intranasal SB-705498.[4] These studies demonstrated the efficacy of SB-705498 in inhibiting nasal secretory responses triggered by TRPV1 agonists.
Experimental Protocol: Intranasal SB-705498 in a Guinea Pig Rhinitis Model
This protocol outlines the methodology for assessing the effect of intranasally administered SB-705498 on capsaicin- and hypertonic saline-induced nasal secretions in guinea pigs.[4]
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs are sensitized to ovalbumin.
2. Intranasal Administration of SB-705498:
-
SB-705498 is prepared as a suspension (non-micronized or micronized).
-
A 50 µL volume of the SB-705498 suspension is administered bilaterally to the nasal cavity.
3. Nasal Challenge:
-
Capsaicin Challenge: An ipsilateral nasal challenge with capsaicin (0.03–1 mM) is performed to induce a contralateral nasal secretory response.
-
Hypertonic Saline Challenge: A 10% hypertonic saline solution is used as an alternative challenge agent.
4. Measurement of Nasal Secretions:
-
The volume of contralateral intranasal fluid secretion is quantified using Magnetic Resonance Imaging (MRI).
5. Outcome Measures:
-
The primary outcome is the inhibition of the capsaicin- or hypertonic saline-induced nasal secretory response.
Data Summary: Preclinical Efficacy of Intranasal SB-705498
| Challenge Agent | SB-705498 Formulation | Concentration (Intranasal) | Inhibition of Secretory Response | Reference |
| Capsaicin | Non-micronized suspension | 10 mg/mL | ~50% | [4] |
| Capsaicin | Non-micronized suspension | 30 mg/mL | ~75% | [4] |
| Capsaicin | Micronized suspension | 1 mg/mL | ~50% | [4] |
| 10% Hypertonic Saline | Non-micronized suspension | 10 mg/mL | ~70% | [4] |
Clinical Studies: Intranasal SB-705498 in Humans
Clinical trials have evaluated the safety, tolerability, pharmacokinetics, and efficacy of intranasal SB-705498 in healthy volunteers and patients with both allergic and non-allergic rhinitis.
Clinical Trial in Seasonal Allergic Rhinitis
A randomized, double-blind, placebo-controlled, 3-way incomplete block crossover study was conducted to assess the efficacy of intranasal SB-705498 in patients with seasonal allergic rhinitis.[1][2]
1. Study Population:
-
70 patients with a history of seasonal allergic rhinitis.[1]
2. Treatment Arms:
-
SB-705498 (12 mg) alone
-
SB-705498 (12 mg) in combination with fluticasone propionate (200 µg)
-
Fluticasone propionate (200 µg) alone
-
Placebo
3. Dosing Regimen:
-
Intranasal administration for 8 consecutive days.[1]
4. Allergen Challenge:
-
Patients were exposed to grass allergen in the Vienna Challenge Chamber on the 8th day of treatment.[1]
5. Primary Endpoint:
-
Total Nasal Symptom Score (TNSS), which includes rhinorrhea, nasal congestion, nasal itching, and sneezing, was assessed.[1]
| Treatment Group | Mean Difference in TNSS (vs. Placebo) over 0-4 hours (90% CI) | Reference |
| SB-705498 alone | -0.2 (-0.9, 0.4) | [1] |
| SB-705498 + Fluticasone Propionate | -2.3 (-2.8, -1.8) | [1] |
| Fluticasone Propionate alone | -2.9 (-3.4, -2.5) | [1] |
Clinical Trial in Non-Allergic Rhinitis
The efficacy of intranasal SB-705498 was also evaluated in patients with non-allergic rhinitis (NAR) using a capsaicin challenge model.[6][7]
1. Study Design:
-
A randomized, double-blind, placebo-controlled study.[6]
2. Study Population:
3. Treatment:
-
A single intranasal dose of 12 mg SB-705498 or placebo.[6]
4. Nasal Challenge:
5. Primary Endpoint:
-
Total symptom scores, including burning sensation, rhinorrhea, and nasal congestion, were recorded.[6]
| Treatment Group | Outcome | Reference |
| 12 mg SB-705498 | Marked reduction in total symptom scores triggered by nasal capsaicin challenge. | [6][7] |
| 12 mg SB-705498 | 2- to 4-fold shift in capsaicin potency for inducing rhinorrhea, nasal congestion, and burning sensation. | [7] |
Caption: Experimental workflows for rhinitis studies.
Safety and Tolerability
Across clinical trials, intranasal SB-705498 was found to be safe and well-tolerated.[6][7] In a first-time-in-human study, single escalating doses from 0.5 to 12 mg and repeat dosing with 6 mg and 12 mg twice daily for 14 days were well-tolerated, with an adverse event frequency similar to placebo.[6][7] No dose-dependent increase in adverse events was observed.[6]
Conclusion
Intranasal delivery of the TRPV1 antagonist SB-705498 has shown promise in preclinical models and in clinical studies of non-allergic rhinitis by effectively reducing symptoms induced by direct TRPV1 activation.[4][6] However, its efficacy in the more complex inflammatory milieu of allergic rhinitis appears to be limited, suggesting that TRPV1 may not be a primary driver of symptoms in this condition or that the drug's duration of action may be insufficient.[1][3] These findings provide valuable insights for researchers and drug developers working on novel therapies for different rhinitis phenotypes. Further studies with formulations that offer a more sustained duration of action may be warranted to fully elucidate the therapeutic potential of TRPV1 antagonism in allergic rhinitis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of a TRPV1 antagonist, SB-705498, in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mucosal TRPV1 inhibition in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the TRPV1 antagonist SB-705498 on the nasal parasympathetic reflex response in the ovalbumin sensitized guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TRPV1 attenuates innate nasal epithelial responses via NF-κB signaling pathway in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinConnect | Intranasal SB-705498 in Non-allergic Rhinitis Patients [clinconnect.io]
- 10. Intranasal SB-705498 in Non-allergic Rhinitis Patients | Clinical Research Trial Listing [centerwatch.com]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application of SB-705498 in FLIPR-Based Cellular Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1] As an antagonist, SB-705498 effectively blocks the activation of the TRPV1 receptor, making it a valuable tool for studying pain pathways and a potential therapeutic agent for various conditions such as chronic pain and migraine.[1][3]
The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput screening platform widely used in drug discovery to monitor intracellular calcium mobilization in response to receptor activation or inhibition. This document provides detailed application notes and protocols for the use of SB-705498 in FLIPR-based cellular assays to characterize its antagonist activity at the TRPV1 receptor.
Mechanism of Action
SB-705498 acts as a competitive antagonist at the TRPV1 receptor.[1] This means it binds to the receptor at the same site as agonists like capsaicin, but without activating the channel. By occupying the binding site, it prevents agonists from binding and inducing the conformational changes necessary for channel opening and subsequent calcium influx. FLIPR assays are particularly well-suited for studying this mechanism by measuring the inhibition of agonist-induced calcium signals in cells expressing the TRPV1 receptor.
Data Presentation: Antagonist Activity of SB-705498
The following table summarizes the quantitative data on the antagonist potency of SB-705498 against the TRPV1 receptor from various species and under different activation conditions, as determined by FLIPR and electrophysiology assays.
| Parameter | Species/Condition | Value | Reference |
| pKi (FLIPR) | Human TRPV1 (Capsaicin-activated) | 7.6 | [1] |
| pKi (FLIPR) | Rat TRPV1 (Capsaicin-activated) | 7.5 | [1] |
| pKi (FLIPR) | Guinea Pig TRPV1 (Capsaicin-activated) | 7.3 | [1] |
| IC50 | Human TRPV1 (Capsaicin-activated) | 3 nM | [1] |
| IC50 | Human TRPV1 (Acid-activated, pH 5.3) | Not explicitly stated in FLIPR, but potent inhibition observed | [1] |
| IC50 | Human TRPV1 (Heat-activated, 50°C) | 6 nM | [1] |
Signaling Pathway
The activation of the TRPV1 receptor by stimuli such as capsaicin, heat, or low pH leads to the opening of the non-selective cation channel, resulting in an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ is a key signaling event that can be readily detected by calcium-sensitive fluorescent dyes in a FLIPR assay. SB-705498 blocks this signaling cascade by preventing the initial channel opening.
Caption: TRPV1 receptor signaling pathway and the inhibitory action of SB-705498.
Experimental Protocols
Objective: To determine the potency of SB-705498 as an antagonist of the capsaicin-activated TRPV1 receptor using a FLIPR-based calcium assay.
Materials:
-
HEK293 cells stably expressing the human TRPV1 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated 384-well black-wall, clear-bottom assay plates
-
SB-705498
-
Capsaicin (TRPV1 agonist)
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO (for compound dilution)
-
FLIPR instrument
Experimental Workflow
Caption: Experimental workflow for a FLIPR-based antagonist assay using SB-705498.
Detailed Protocol:
Day 1: Cell Plating
-
Harvest and count the TRPV1-expressing HEK293 cells.
-
Seed the cells into a 384-well poly-D-lysine coated plate at a density of 10,000 to 20,000 cells per well in 40 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Assay Procedure
-
Compound Plate Preparation:
-
Prepare a serial dilution of SB-705498 in DMSO. A typical starting concentration would be 10 mM.
-
Further dilute the SB-705498 in HBSS with 20 mM HEPES to achieve the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Prepare a solution of capsaicin in HBSS with 20 mM HEPES at a concentration that elicits an EC80 response (this should be determined empirically in a separate agonist dose-response experiment). A typical concentration is around 100 nM.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in HBSS with 20 mM HEPES and probenecid.
-
Remove the culture medium from the cell plate and add 40 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Set the instrument parameters (e.g., excitation and emission wavelengths appropriate for the dye, read time, liquid transfer heights, and speeds).
-
Baseline Reading: Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Antagonist Addition: The FLIPR instrument will add a specified volume (e.g., 10 µL) of the SB-705498 dilutions (or vehicle control) to the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptor.
-
Agonist Addition: While continuing to read the fluorescence, the FLIPR instrument will add a specified volume (e.g., 10 µL) of the capsaicin solution to all wells to stimulate the TRPV1 receptors.
-
Continue to record the fluorescence signal for an additional 1-2 minutes to capture the peak response.
-
Data Analysis:
-
The FLIPR software will generate kinetic data of fluorescence intensity over time for each well.
-
Calculate the peak fluorescence response minus the baseline fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (cells treated with vehicle instead of SB-705498).
-
Plot the normalized response against the logarithm of the SB-705498 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of SB-705498 that inhibits 50% of the capsaicin-induced response.
Conclusion
SB-705498 is a well-characterized and potent TRPV1 antagonist that is highly suitable for investigation in FLIPR-based cellular assays. The protocols outlined in this document provide a robust framework for researchers to quantify the antagonist activity of SB-705498 and other potential TRPV1 modulators in a high-throughput manner. The use of FLIPR technology allows for the rapid and reliable determination of compound potency, facilitating drug discovery efforts targeting the TRPV1 receptor.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: SB-705498 for Studying TRPV1 in Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a nonselective cation channel, is a key player in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1][2] Predominantly expressed in sensory neurons of the dorsal root ganglia (DRG), TRPV1 is a critical target for the development of novel analgesics for various pain conditions.[1][2][3] SB-705498, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a potent, selective, and orally bioavailable antagonist of the TRPV1 receptor.[3][4] It competitively inhibits the activation of TRPV1 by multiple stimuli, making it an invaluable tool for studying the physiological and pathophysiological roles of this receptor in DRG neurons.[1][2][5]
These application notes provide a comprehensive overview of SB-705498, including its pharmacological data, detailed protocols for its use in key in vitro assays with DRG neurons, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the potency and selectivity of SB-705498 against TRPV1 receptors from different species and under various activation conditions.
Table 1: Potency of SB-705498 on Capsaicin-Mediated TRPV1 Activation
| Species | Assay | Parameter | Value | Reference |
| Human | FLIPR-Ca2+ | pKi | 7.6 | [1][2][3] |
| Human | FLIPR-Ca2+ | pIC50 | 7.1 | [5] |
| Rat | FLIPR-Ca2+ | pKi | 7.5 | [1][2][3] |
| Guinea Pig | FLIPR-Ca2+ | pKi | 7.3 | [1][2][3] |
| Human | Electrophysiology (-70 mV) | IC50 | 3 nM | [1][3][5] |
| Human | Electrophysiology (+70 mV) | IC50 | 17 nM | [5] |
Table 2: Potency of SB-705498 on Other Modes of TRPV1 Activation (Human)
| Activator | Assay | Parameter | Value | Reference |
| Acid (pH 5.3) | Electrophysiology | IC50 | 0.1 nM | [3][5] |
| Heat (50°C) | Electrophysiology | IC50 | 6 nM | [1][3][5] |
Table 3: Selectivity of SB-705498
| Target | Activity | Note | Reference |
| TRPM8 | >100-fold selectivity for TRPV1 | [5] | |
| Wide range of other ion channels, receptors, and enzymes | Little to no activity | Broad receptor profiling | [1][2] |
Signaling Pathways and Experimental Workflow
TRPV1 Activation and Inhibition by SB-705498
Caption: TRPV1 activation by various stimuli and its inhibition by SB-705498.
General Experimental Workflow for Studying SB-705498 in DRG Neurons
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist That Inhibits the Capsaicin-, Acid-, and Heat-Mediated Activation of the Receptor | Semantic Scholar [semanticscholar.org]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Assessing the Efficacy of SB-705498 in Preclinical Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the detection and signaling of noxious stimuli.[1] As a non-selective cation channel, TRPV1 is activated by a variety of pain-inducing stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers. Its involvement in pain and sensitization associated with tissue injury and inflammation makes it a promising therapeutic target for the development of novel analgesics.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of SB-705498 in established preclinical models of inflammatory and neuropathic pain.
Mechanism of Action: TRPV1 Antagonism
SB-705498 exerts its analgesic effects by blocking the activation of the TRPV1 receptor. In normal physiological conditions, the binding of ligands such as capsaicin or the presence of noxious heat or acidic conditions causes the TRPV1 channel to open, leading to an influx of cations (primarily Ca2+ and Na+). This influx depolarizes the sensory neuron, initiating an action potential that is transmitted to the central nervous system and perceived as pain. By binding to the TRPV1 receptor, SB-705498 prevents this channel opening, thereby inhibiting the initiation of the pain signal.
Efficacy in Inflammatory Pain Models
Inflammatory pain is a common type of pain resulting from tissue damage and the subsequent inflammatory response. Preclinical models of inflammatory pain are crucial for evaluating the efficacy of potential analgesics.
Complete Freund's Adjuvant (CFA) Model
The injection of Complete Freund's Adjuvant (CFA) into the paw of a rodent induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia. This model is widely used to screen for anti-inflammatory and analgesic compounds.
Experimental Data:
| Model | Species | Endpoint | SB-705498 Dose (p.o.) | Efficacy |
| CFA-induced hind paw inflammation | Rat | Mechanical Allodynia | 2.1 mg/kg | ED50 for reversal of allodynia[2] |
Carrageenan-Induced Paw Edema Model
Intraplantar injection of carrageenan induces an acute and localized inflammatory response characterized by edema, hyperalgesia, and erythema. This model is suitable for evaluating the acute anti-inflammatory and anti-hyperalgesic effects of compounds.
Experimental Data:
| Model | Species | Endpoint | SB-705498 Dose (i.p.) | Efficacy |
| Mild Heat Injury | Rat | Thermal Hyperalgesia | 10 mg/kg | Minimum Effective Dose[3] |
Efficacy in Neuropathic Pain Models
Neuropathic pain arises from damage or dysfunction of the nervous system. Preclinical models of neuropathic pain aim to mimic the symptoms observed in humans, such as allodynia and hyperalgesia.
Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) model involves the loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia in the affected hind paw.
Experimental Data:
Spinal Nerve Ligation (SNL) Model
The Spinal Nerve Ligation (SNL) model involves the tight ligation of one or more spinal nerves, resulting in robust and long-lasting mechanical allodynia and thermal hyperalgesia.
Experimental Data:
Specific quantitative efficacy data for SB-705498 in the SNL model is not currently available in publicly accessible literature.
Efficacy in the Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses. An intraplantar injection of dilute formalin solution elicits a biphasic pain response: an initial acute phase followed by a quiescent period and then a longer-lasting tonic phase.
Experimental Data:
Detailed dose-response data for SB-705498 in the formalin test is not available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the assessment of SB-705498 efficacy.
Von Frey Test for Mechanical Allodynia
This protocol is used to assess the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces.
-
Elevated mesh platform.
-
Individual transparent testing chambers.
Procedure:
-
Acclimatize the animals to the testing environment and chambers for at least 15-30 minutes before testing.
-
Place the animal in the testing chamber on the elevated mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of a force below the expected threshold.
-
Apply the filament with enough force to cause it to buckle slightly and hold for 3-5 seconds.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.
-
The 50% withdrawal threshold is calculated from the pattern of positive and negative responses.
Hargreaves Test for Thermal Hyperalgesia
This protocol is used to measure the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source).
-
Glass platform.
-
Individual transparent testing chambers.
Procedure:
-
Acclimatize the animals to the testing environment and chambers for at least 15-30 minutes before testing.
-
Place the animal in the testing chamber on the glass platform.
-
Position the radiant heat source under the glass, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. The latency to withdrawal is recorded.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times for each paw, with a sufficient interval between measurements to avoid sensitization.
Formalin Test
This protocol assesses nociceptive behavior in response to a chemical stimulus.
Materials:
-
Dilute formalin solution (e.g., 1-5%).
-
Injection syringe with a small gauge needle.
-
Observation chamber.
-
Timer.
Procedure:
-
Acclimatize the animal to the observation chamber.
-
Inject a small volume (e.g., 50 µl) of formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately after injection, place the animal back into the observation chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Tonic Phase): 15-60 minutes post-injection.
-
-
The total time spent in nociceptive behaviors during each phase is calculated.
Conclusion
SB-705498 has demonstrated efficacy in preclinical models of inflammatory pain, primarily through the antagonism of the TRPV1 receptor. The provided protocols offer standardized methods for evaluating the analgesic potential of this and other TRPV1 antagonists. Further research is warranted to fully elucidate the dose-response relationship of SB-705498 in a broader range of preclinical pain models, particularly those of neuropathic pain, to better predict its clinical utility.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Tramadol relieves thermal hyperalgesia in rats with chronic constriction injury of the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-705498 in Blocking Heat-Mediated Activation of TRPV1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, to specifically block its activation by noxious heat. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data for SB-705498's efficacy, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to SB-705498 and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal detector of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain.[1]
SB-705498, N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a potent and selective competitive antagonist of the TRPV1 receptor.[1] It has been shown to effectively inhibit TRPV1 activation by multiple stimuli, including capsaicin, acid, and heat.[1] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of TRPV1 and for the development of novel analgesic drugs.[1]
Quantitative Data: Potency of SB-705498
The inhibitory potency of SB-705498 against heat-mediated activation of human TRPV1 has been quantified using various in vitro assays. The following table summarizes the key data points.
| Assay Type | Cell Line | Activation Stimulus | Holding Potential | IC50 | Reference |
| Whole-Cell Patch Clamp | Human TRPV1 expressing cells | 50°C Heat | -70 mV | 6 nM | [1] |
| FLIPR (Ca2+ influx) | hTRPV1-CHO | 46°C Heat | N/A | pIC50 ~7.5 | [3] |
| Electrophysiology | hTRPV1-HEK293 | Capsaicin | -70 mV | 3 nM | [4] |
| Electrophysiology | hTRPV1-HEK293 | Acid (pH 5.3) | -70 mV | Not explicitly stated, but potent inhibition observed | [1] |
Signaling Pathway
The activation of TRPV1 by heat leads to a conformational change in the channel, allowing the influx of cations and subsequent downstream signaling. SB-705498 acts as a competitive antagonist, binding to the receptor to prevent this heat-induced conformational change and channel opening.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
SB-705498: A Pharmacological Tool for Investigating TRPV1 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various chemical irritants such as capsaicin, the pungent compound in chili peppers.[1] Its involvement in pain perception and neurogenic inflammation has made it a significant target for the development of novel analgesic and anti-inflammatory therapies. SB-705498 is a potent, selective, and orally bioavailable competitive antagonist of the TRPV1 receptor.[2] These characteristics make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV1 in various biological systems.
This document provides detailed application notes and experimental protocols for the use of SB-705498 in TRPV1 research, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
SB-705498 acts as a competitive antagonist at the TRPV1 receptor. This means it binds to the same site as agonists like capsaicin but does not activate the channel. Instead, it blocks the receptor, preventing its activation by various stimuli.[2] This inhibitory action is rapid and reversible.[2]
Quantitative Data
The potency and selectivity of SB-705498 have been characterized across different species and against various modes of TRPV1 activation. The following tables summarize key quantitative data.
Table 1: Antagonist Potency of SB-705498 against Capsaicin-Mediated TRPV1 Activation
| Species/Cell Line | Assay Type | Parameter | Value |
| Human (HEK293 cells) | FLIPR-Ca2+ | pKi | 7.6 |
| Rat (HEK293 cells) | FLIPR-Ca2+ | pKi | 7.5 |
| Guinea Pig (HEK293 cells) | FLIPR-Ca2+ | pKi | 7.3 |
| Human (HEK293 cells) | Electrophysiology | IC50 | 3 nM |
Data compiled from multiple sources.[2]
Table 2: Antagonist Potency of SB-705498 against Other Modes of Human TRPV1 Activation
| Activator | Assay Type | Parameter | Value |
| Acid (pH 5.3) | Electrophysiology | IC50 | ~0.1 nM |
| Heat (50°C) | Electrophysiology | IC50 | 6 nM |
Data compiled from multiple sources.[2][3]
Selectivity Profile: SB-705498 exhibits high selectivity for TRPV1, with little to no activity observed against a broad range of other ion channels, receptors, and enzymes, making it a specific tool for studying TRPV1-mediated effects.[2]
Experimental Protocols
Here are detailed protocols for key experiments utilizing SB-705498 to investigate TRPV1 function.
In Vitro Assays
1. Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration following TRPV1 activation.
-
Objective: To determine the potency of SB-705498 in inhibiting agonist-induced calcium influx through TRPV1 channels.
-
Materials:
-
HEK293 cells stably expressing human, rat, or guinea pig TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Poly-D-lysine.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
TRPV1 agonist (e.g., capsaicin).
-
SB-705498.
-
FLIPR instrument.
-
-
Protocol:
-
Cell Plating:
-
Coat microplates with poly-D-lysine.
-
Seed the TRPV1-expressing HEK293 cells at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and wash gently with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of SB-705498 in HBSS.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add the SB-705498 dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare the TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as EC80) in HBSS.
-
Place the cell plate and the agonist plate in the FLIPR instrument.
-
Initiate the reading, establishing a baseline fluorescence for a few seconds.
-
The instrument will then automatically add the agonist to the wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium.
-
Determine the inhibitory effect of SB-705498 at each concentration.
-
Plot the percentage of inhibition against the log concentration of SB-705498 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPV1 channels.
-
Objective: To characterize the inhibitory effect of SB-705498 on TRPV1-mediated currents.
-
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or primary sensory neurons).
-
Glass coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (extracellular) solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): e.g., 140 KCl, 5 MgCl2, 10 HEPES, 1 EGTA (pH 7.2).
-
TRPV1 agonist (capsaicin, low pH solution, or a heat source).
-
SB-705498.
-
Perfusion system.
-
-
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Eliciting TRPV1 Currents:
-
Apply the TRPV1 agonist via the perfusion system to elicit an inward current.
-
For heat activation, use a heated perfusion system to rapidly increase the temperature of the external solution to >43°C.
-
-
Antagonist Application:
-
Once a stable agonist-evoked current is established, co-apply SB-705498 with the agonist.
-
Observe the inhibition of the TRPV1 current.
-
To test for reversibility, wash out SB-705498 and re-apply the agonist alone.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of SB-705498.
-
Calculate the percentage of inhibition and generate a concentration-response curve to determine the IC50.
-
-
In Vivo Assays
1. Capsaicin-Induced Secondary Hyperalgesia in Rats
This model assesses the ability of a compound to block the central sensitization that leads to pain hypersensitivity in an area surrounding an injury.
-
Objective: To evaluate the in vivo efficacy of SB-705498 in a model of neurogenic inflammation and pain.
-
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Capsaicin solution (e.g., 1% in a vehicle of ethanol, Tween 80, and saline).
-
SB-705498 formulated for oral or intraperitoneal administration.
-
Von Frey filaments for assessing mechanical allodynia.
-
Apparatus for measuring thermal hyperalgesia (e.g., Hargreaves test).
-
-
Protocol:
-
Acclimatization and Baseline Testing:
-
Acclimatize the rats to the testing environment and handling.
-
Determine the baseline mechanical withdrawal threshold using von Frey filaments and/or the baseline thermal withdrawal latency.
-
-
Compound Administration:
-
Administer SB-705498 or vehicle to the rats at the desired dose and route.
-
-
Capsaicin Injection:
-
At a predetermined time after compound administration (based on the compound's pharmacokinetics), inject a small volume (e.g., 10-20 µL) of capsaicin solution intradermally into the plantar surface of one hind paw.
-
-
Assessment of Hyperalgesia and Allodynia:
-
At various time points after the capsaicin injection (e.g., 30, 60, 120 minutes), re-assess the mechanical withdrawal threshold and/or thermal withdrawal latency on both the ipsilateral (injected) and contralateral paws. The area of secondary hyperalgesia is typically assessed on the skin surrounding the injection site.
-
-
Data Analysis:
-
Compare the withdrawal thresholds/latencies in the SB-705498-treated group to the vehicle-treated group.
-
Calculate the percentage reversal of hyperalgesia/allodynia.
-
-
2. Nasal Provocation Test in Humans
This clinical research model assesses the effect of TRPV1 antagonism on nasal hyper-reactivity.
-
Objective: To investigate the pharmacodynamic activity of intranasally administered SB-705498 in reducing capsaicin-induced nasal symptoms.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study is often employed.
-
Participants: Healthy volunteers or patients with non-allergic rhinitis.
-
Materials:
-
Intranasal formulation of SB-705498.
-
Placebo nasal spray.
-
Capsaicin solution for nasal challenge (at a concentration known to induce moderate symptoms).
-
Nasal lavage equipment.
-
Visual Analog Scale (VAS) or other symptom scoring questionnaires.
-
-
Protocol:
-
Baseline Assessment: Record baseline nasal symptoms.
-
Treatment Administration: Administer a single dose of intranasal SB-705498 or placebo.
-
Capsaicin Challenge: After a defined period (e.g., 30-60 minutes), administer a nasal challenge with the capsaicin solution.
-
Symptom Assessment:
-
Immediately and at set intervals following the challenge, subjects rate their nasal symptoms (e.g., burning, rhinorrhea, congestion) using a VAS.
-
Objective measures such as acoustic rhinometry or nasal lavage for inflammatory markers can also be performed.
-
-
Washout and Crossover: After an adequate washout period (e.g., 1-2 weeks), subjects return to receive the alternate treatment and undergo the same procedures.
-
Data Analysis: Compare the symptom scores and objective measures between the SB-705498 and placebo treatment periods.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV1 signaling pathway and point of inhibition by SB-705498.
Caption: Experimental workflow for the FLIPR calcium assay.
Caption: In vivo capsaicin-induced hyperalgesia workflow.
Conclusion
SB-705498 is a well-characterized and highly selective pharmacological tool that is indispensable for the study of TRPV1. Its potent antagonist activity against multiple modes of TRPV1 activation allows for the precise dissection of TRPV1's role in a wide array of physiological and pathological processes. The detailed protocols and data presented herein provide a comprehensive resource for researchers aiming to utilize SB-705498 in their investigations of TRPV1 signaling and function.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of SB-705498 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral bioavailability and dosing of SB-705498, a potent and selective TRPV1 receptor antagonist, in rat models. The following protocols are based on established methodologies in preclinical pharmacokinetic studies and available data on SB-705498.
Introduction
SB-705498 is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a nonselective cation channel involved in pain sensation. It has shown efficacy in various preclinical models of pain and inflammation.[1] Understanding its pharmacokinetic profile, particularly its oral bioavailability, is crucial for designing and interpreting preclinical efficacy and toxicology studies.
Pharmacokinetic Profile of SB-705498 in Rats
SB-705498 exhibits excellent oral bioavailability in rats. Studies have reported an oral bioavailability of approximately 86% with a plasma half-life (t½) of 3.1 hours .[2] This high bioavailability suggests efficient absorption from the gastrointestinal tract and limited first-pass metabolism.
Quantitative Pharmacokinetic Data
While specific Cmax, Tmax, and AUC values from the definitive rat oral bioavailability study are not publicly available in detail, the high bioavailability and moderate half-life indicate that SB-705498 achieves significant systemic exposure after oral administration. The table below summarizes the key known pharmacokinetic parameters.
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F%) | 86% | Rat | [2] |
| Plasma Half-life (t½) | 3.1 hours | Rat | [2] |
Experimental Protocols
The following are detailed protocols for conducting an oral bioavailability and dosing study of SB-705498 in rats. These are generalized protocols based on standard practices and should be adapted to specific experimental needs and institutional guidelines.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male or female (should be consistent within a study)
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the experiment.
Formulation and Dosing
-
Dosing Vehicle: A suitable vehicle for oral administration should be selected based on the physicochemical properties of SB-705498. Common vehicles include:
-
0.5% (w/v) Methylcellulose in water
-
Polyethylene glycol 400 (PEG400)
-
A suspension in 1% (w/v) carboxymethylcellulose (CMC)
-
-
Dose Preparation:
-
Accurately weigh the required amount of SB-705498.
-
Prepare the dosing vehicle.
-
Triturate the compound with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension or solution at the desired concentration (e.g., 1-10 mg/mL).
-
-
Dose Administration:
-
Fast the rats overnight (approximately 12 hours) before dosing to ensure gastric emptying and reduce variability in absorption. Water should be available ad libitum.
-
Administer the dose orally via gavage using a ball-tipped gavage needle. The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).
-
Blood Sampling
-
Route of Collection: Blood samples can be collected via the tail vein, saphenous vein, or jugular vein (if cannulated).
-
Time Points: A typical sampling schedule to capture the pharmacokinetic profile would be:
-
Pre-dose (0 h)
-
0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Collection:
-
Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Place the samples on ice immediately after collection.
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method for SB-705498 in Rat Plasma
A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of SB-705498 in plasma samples.
-
Sample Preparation:
-
Protein Precipitation: This is a common and efficient method for extracting small molecules from plasma.
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
-
LC-MS/MS Conditions (Illustrative):
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific parent-to-product ion transitions for SB-705498 and the internal standard would need to be determined.
-
Visualizations
Signaling Pathway of SB-705498
Caption: Mechanism of action of SB-705498 as a TRPV1 antagonist.
Experimental Workflow for Oral Bioavailability Study
References
Troubleshooting & Optimization
Optimizing SB-705498 concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB-705498 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SB-705498 and what is its primary mechanism of action?
SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the same site as agonists like capsaicin, thereby blocking the activation of the TRPV1 channel.[1][4] This inhibition prevents the influx of cations (like Ca2+) that would normally occur in response to stimuli such as capsaicin, acid, or heat.[1][3]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of SB-705498 is highly dependent on the specific cell type, assay, and the concentration of the agonist being used. Based on published data, a good starting point for most cell-based assays is in the low nanomolar range.
-
For functional assays involving capsaicin as an agonist: IC50 values are reported to be as low as 3 nM.[1][3][5]
-
For acid (pH 5.3) or heat (50°C) activation: An IC50 of 6 nM has been reported.[1][5]
It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is SB-705498 selective for the TRPV1 receptor?
Yes, SB-705498 is reported to be highly selective for the TRPV1 receptor. Broad receptor profiling has shown little to no activity against a wide range of other ion channels, receptors, and enzymes.[1][4]
Q4: What are the solubility characteristics of SB-705498?
SB-705498 is a crystalline solid with the following reported solubilities:[5]
-
DMF: 20 mg/ml
-
DMSO: 16 mg/ml
-
Ethanol: 10 mg/ml
-
DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml
For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of TRPV1 activation with SB-705498.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Verify your calculations and ensure that the final concentration of SB-705498 in your assay is appropriate. Perform a concentration-response experiment (e.g., from 0.1 nM to 1 µM) to determine the IC50 in your specific system.
-
-
Possible Cause 2: Agonist Concentration is too High.
-
Possible Cause 3: Compound Instability or Degradation.
-
Solution: Prepare fresh stock solutions of SB-705498. Avoid repeated freeze-thaw cycles of the stock solution.[3] While stable as a solid, long-term stability in aqueous solutions at working concentrations may vary.
-
-
Possible Cause 4: Cell Health or Receptor Expression.
-
Solution: Ensure your cells are healthy and have a good level of TRPV1 expression. Poor cell viability or low receptor density can lead to weak or inconsistent responses.
-
Problem 2: I am observing cytotoxicity in my cell cultures.
-
Possible Cause 1: High Concentration of SB-705498.
-
Solution: While generally selective, high concentrations of any compound can lead to off-target effects and cytotoxicity. Studies have shown that decreases in cell proliferation can occur at higher concentrations.[7] Determine the cytotoxic concentration of SB-705498 for your specific cell line using a viability assay (e.g., MTT, LDH). Try to use the lowest effective concentration for your antagonism experiments.
-
-
Possible Cause 2: High Solvent Concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically below 0.1%). Prepare serial dilutions of your SB-705498 stock solution to minimize the volume of solvent added to your cells.
-
Problem 3: The results of my experiments are not reproducible.
-
Possible Cause 1: Inconsistent Experimental Conditions.
-
Solution: Standardize all experimental parameters, including cell density, agonist concentration, incubation times, and temperature. Minor variations in these parameters can lead to significant differences in results.
-
-
Possible Cause 2: Variability in Compound Potency.
-
Solution: If you are using different batches of SB-705498, there might be slight variations in purity or activity. It is good practice to qualify each new batch with a standard concentration-response curve.
-
Data Presentation
Table 1: In Vitro Efficacy of SB-705498
| Parameter | Species | Value | Assay Conditions | Reference |
| pKi | Human | 7.6 | FLIPR Ca2+ assay, capsaicin-mediated activation | [1] |
| Rat | 7.5 | FLIPR Ca2+ assay, capsaicin-mediated activation | [1] | |
| Guinea Pig | 7.3 | FLIPR Ca2+ assay, capsaicin-mediated activation | [1] | |
| IC50 | Human | 3 nM | Whole-cell patch-clamp, capsaicin-mediated activation | [1][3] |
| Human | 6 nM | Whole-cell patch-clamp, heat (50°C)-mediated activation | [1][5] | |
| Human | Not specified | Whole-cell patch-clamp, acid (pH 5.3)-mediated activation | [1] |
Experimental Protocols
1. Calcium Influx Assay using FLIPR (Fluorometric Imaging Plate Reader)
This protocol is a generalized procedure based on methodologies described in the literature for assessing the antagonist activity of SB-705498 against TRPV1.[1][4]
-
Cell Seeding: Plate cells expressing the TRPV1 receptor (e.g., HEK293-TRPV1) in black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
-
Compound Addition: Prepare serial dilutions of SB-705498 in an appropriate assay buffer. Add the desired concentrations of SB-705498 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a stable baseline, add the TRPV1 agonist (e.g., capsaicin at a predetermined EC80 concentration). Continue to monitor the fluorescence signal for several minutes.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to calcium influx. The inhibitory effect of SB-705498 is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to control wells (agonist alone). Plot the percentage inhibition against the concentration of SB-705498 to determine the IC50 value.
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general outline for measuring the inhibitory effect of SB-705498 on TRPV1-mediated currents.[1]
-
Cell Preparation: Use cells expressing the TRPV1 receptor.
-
Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cells with a solution containing a TRPV1 agonist (e.g., capsaicin, low pH buffer, or heated solution) to elicit an inward current.
-
Antagonist Application: Once a stable agonist-induced current is established, co-perfuse the cells with the agonist and the desired concentration of SB-705498.
-
Data Analysis: The inhibition of the TRPV1-mediated current by SB-705498 is measured as the reduction in the current amplitude in the presence of the antagonist compared to the current elicited by the agonist alone.
Visualizations
Caption: Mechanism of action of SB-705498 as a TRPV1 antagonist.
Caption: General workflow for an in vitro Ca2+ influx assay.
Caption: Troubleshooting logic for lack of TRPV1 inhibition.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating SB-705498 Solubility in Aqueous Solutions: A Technical Guide
For researchers and drug development professionals utilizing the potent TRPV1 antagonist SB-705498, achieving and maintaining its solubility in aqueous solutions is a critical step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when preparing SB-705498 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of SB-705498?
A1: Due to its hydrophobic nature, SB-705498 is practically insoluble in water.[1] The recommended solvent for preparing a stock solution is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] It is advisable to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[1]
Q2: I've prepared a DMSO stock solution. How do I dilute this into my aqueous buffer for an experiment without it precipitating?
A2: Precipitate formation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. To minimize this, it is recommended to perform a serial dilution of the stock solution into the aqueous buffer with vigorous vortexing or mixing after each addition. It is also crucial to ensure that the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to avoid solvent effects on your experimental system.
Q3: What is the maximum aqueous solubility of SB-705498?
A3: The aqueous solubility of SB-705498 is very low. One study reports a solubility of 0.2 mg/mL in a 1:4 mixture of DMF and PBS at pH 7.2.[4] Another study noted a solubility of 0.4 mg/ml in simulated gastric fluid.[5] For most in vitro applications, the compound is first dissolved in an organic solvent like DMSO and then diluted to the final working concentration in an aqueous medium.
Q4: Can I use sonication or heating to dissolve SB-705498 in an aqueous solution?
A4: While sonication and gentle heating can aid in the dissolution of compounds, caution is advised. For SB-705498, it is best to first ensure complete dissolution in a suitable organic solvent like DMSO. If precipitation occurs upon dilution into an aqueous buffer, brief sonication may help to redissolve the compound. However, prolonged heating is generally not recommended as it may degrade the compound.
Q5: How should I store my SB-705498 stock solution?
A5: Stock solutions of SB-705498 in DMSO should be stored at -20°C or -80°C to ensure stability.[6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of aqueous solutions of SB-705498.
Problem: My SB-705498 precipitated out of solution when I diluted my DMSO stock into my cell culture medium or buffer.
| Potential Cause | Recommended Solution |
| Final concentration is too high for aqueous solubility. | Attempt to lower the final working concentration of SB-705498. If a higher concentration is necessary, consider increasing the percentage of DMSO in the final solution, but be mindful of its potential effects on your cells or assay. |
| Inadequate mixing during dilution. | Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing or stirring the buffer. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation. |
| The pH of the aqueous buffer is not optimal. | While specific pH-solubility data is limited, the properties of similar compounds suggest that solubility may be pH-dependent. If your experimental conditions allow, you could test a small range of pH values for your buffer. |
| The temperature of the aqueous buffer is too low. | Ensure your aqueous buffer is at room temperature or the temperature of your experiment before adding the DMSO stock. |
Quantitative Solubility Data
The following table summarizes the known solubility of SB-705498 in various solvents.
| Solvent | Concentration |
| DMSO | 86 mg/mL (200.35 mM)[1] |
| Ethanol | 20 mg/mL[1] |
| DMF | 20 mg/mL[4] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[4] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of SB-705498 powder (Molecular Weight: 429.23 g/mol ).
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.29 mg of SB-705498 in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of the 10 mM SB-705498 stock solution in DMSO.
-
Determine the final concentration of SB-705498 required for your experiment.
-
Perform a serial dilution of the DMSO stock solution into your aqueous buffer or cell culture medium. For example, to prepare a 10 µM working solution, you can first prepare an intermediate dilution of 1 mM in DMSO, and then add 1 µL of the 1 mM solution to 99 µL of your aqueous buffer.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (e.g., <0.5%) to avoid solvent-induced artifacts.
-
Vortex the working solution thoroughly immediately after preparation and before adding it to your experimental setup.
Visualizing the Troubleshooting Process and Mechanism of Action
To further aid researchers, the following diagrams illustrate the troubleshooting workflow for solubility issues and the signaling pathway of TRPV1, the target of SB-705498.
Caption: A flowchart outlining the steps to troubleshoot solubility issues when preparing aqueous solutions of SB-705498.
Caption: A diagram illustrating the activation of the TRPV1 channel and its inhibition by SB-705498.
References
Improving the stability of SB-705498 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of SB-705498 in experimental buffers.
Troubleshooting Guides
Issue: Precipitation or Cloudiness Observed in Experimental Buffer
Possible Cause 1: Poor Aqueous Solubility
SB-705498 is sparingly soluble in aqueous solutions, which can lead to precipitation when diluting a concentrated DMSO stock into an aqueous experimental buffer.
Solutions:
-
Optimize Final DMSO Concentration: Maintain a final DMSO concentration of less than 1% in your experimental buffer. However, the ideal concentration depends on the specific cell type and assay, and it is recommended to perform a vehicle control to assess the impact of DMSO on your experiment.
-
Serial Dilutions: Prepare intermediate dilutions of your SB-705498 stock in your experimental buffer rather than performing a single large dilution. This gradual decrease in solvent polarity can help maintain solubility.
-
Temperature Considerations: Pre-warm your experimental buffer to the experimental temperature (e.g., 37°C) before adding the SB-705498 stock solution. Adding a cold stock to a warm buffer can cause the compound to precipitate.
-
Vortexing: Immediately after adding the SB-705498 stock to the buffer, vortex the solution to ensure rapid and complete mixing.
Possible Cause 2: Compound Degradation
SB-705498, a urea-containing compound, may be susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.
Solutions:
-
pH Control: The stability of urea-containing compounds is often pH-dependent. While specific data for SB-705498 is not available, urea itself is most stable in a pH range of 4-8.[1][2] It is crucial to use a well-buffered system and verify the pH of your final experimental solution.
-
Freshly Prepared Solutions: Prepare working solutions of SB-705498 fresh for each experiment to minimize the potential for degradation over time. Avoid storing diluted aqueous solutions.
-
Temperature Control: Store stock solutions at -80°C and minimize the time that working solutions are kept at room temperature or 37°C before use.
Issue: Inconsistent or Lower-Than-Expected Potency
Possible Cause 1: Inaccurate Compound Concentration due to Precipitation
If SB-705498 precipitates out of solution, the actual concentration available to interact with the target will be lower than the intended concentration, leading to reduced and variable efficacy.
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect your working solutions for any signs of precipitation (cloudiness, visible particles).
-
Solubility Testing: If you are using a new buffer system, it is advisable to perform a preliminary solubility test. Prepare a series of dilutions of SB-705498 in the new buffer and visually inspect for precipitation after a short incubation period.
Possible Cause 2: Compound Degradation
Degradation of SB-705498 in the experimental buffer will lead to a lower effective concentration and consequently, reduced potency.
Solutions:
-
Follow Stability Guidelines: Adhere to the recommendations for pH, temperature, and fresh preparation of solutions as outlined above.
-
Stability Assessment: If you suspect instability in your specific buffer, you can perform a stability study. This involves incubating SB-705498 in your buffer under experimental conditions for various durations and then analyzing the remaining concentration using a suitable analytical method like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing SB-705498 stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of SB-705498. It is highly soluble in DMSO.
Q2: What are the recommended storage conditions for SB-705498?
A2:
-
Powder: Store at -20°C for up to 3 years.
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: As a general guideline, the final DMSO concentration should be kept below 1%. However, the tolerance to DMSO can vary significantly between cell types. It is essential to run a vehicle control (media with the same final concentration of DMSO) to determine the effect of the solvent on your specific experimental system.
Q4: Can I store diluted aqueous working solutions of SB-705498?
A4: It is not recommended to store diluted aqueous solutions of SB-705498. Due to its limited aqueous solubility and potential for degradation, it is best practice to prepare these solutions fresh for each experiment.
Q5: My experimental buffer has a pH of 8.5. Is this a concern for SB-705498 stability?
A5: While specific stability data for SB-705498 at various pH values is not publicly available, urea-containing compounds can be more susceptible to hydrolysis at alkaline pH. It is advisable to test the stability of SB-705498 in your specific buffer at pH 8.5 or consider using a buffer closer to neutral pH if your experimental design allows.
Quantitative Data Summary
While specific stability data for SB-705498 in various buffers is not available in the public domain, the following table provides a template for how such data could be presented. Researchers are encouraged to perform their own stability studies in their specific experimental buffers.
Table 1: Example Stability of SB-705498 (10 µM) in Different Buffers at 37°C
| Buffer (pH) | Time (hours) | % Remaining SB-705498 (Hypothetical) |
| PBS (7.4) | 0 | 100% |
| 2 | 98% | |
| 6 | 95% | |
| 24 | 85% | |
| Tris-HCl (8.0) | 0 | 100% |
| 2 | 95% | |
| 6 | 88% | |
| 24 | 70% | |
| HEPES (7.2) | 0 | 100% |
| 2 | 99% | |
| 6 | 97% | |
| 24 | 90% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Preparation of SB-705498 Working Solutions from a DMSO Stock
This protocol describes the preparation of working solutions of SB-705498 in an aqueous experimental buffer from a concentrated DMSO stock solution.
Materials:
-
SB-705498 powder
-
Anhydrous DMSO
-
Sterile, high-quality experimental buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the SB-705498 powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution of SB-705498 in anhydrous DMSO. For example, for 1 mg of SB-705498 (Molecular Weight: 429.23 g/mol ), add 233 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the 10 mM stock in 100% DMSO to create a series of intermediate stock solutions (e.g., 1 mM, 100 µM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your experimental buffer to the desired experimental temperature (e.g., 37°C).
-
To prepare the final working solution, add a small volume of the appropriate DMSO stock solution to the pre-warmed buffer. For example, to prepare a 10 µM working solution from a 1 mM stock, you would perform a 1:100 dilution (e.g., 10 µL of 1 mM stock into 990 µL of buffer). This will result in a final DMSO concentration of 1%.
-
Immediately after adding the DMSO stock, vortex the solution for at least 30 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment without delay.
-
Protocol 2: Experimental Workflow for Assessing SB-705498 Stability in a Novel Buffer
This protocol provides a framework for researchers to determine the stability of SB-705498 in their specific experimental buffer.
Materials:
-
Freshly prepared working solution of SB-705498 in the experimental buffer of interest.
-
Incubator set to the experimental temperature.
-
Analytical instrument for quantifying SB-705498 (e.g., HPLC-UV, LC-MS).
-
Appropriate vials for the analytical instrument.
Procedure:
-
Sample Preparation:
-
Prepare a fresh working solution of SB-705498 in your experimental buffer at the desired concentration.
-
Immediately take a "time 0" sample and store it under conditions that will prevent degradation until analysis (e.g., flash freeze and store at -80°C).
-
-
Incubation:
-
Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubated solution.
-
Immediately process and store these samples in the same manner as the "time 0" sample.
-
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of SB-705498 in each sample using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of SB-705498 remaining at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining SB-705498 against time to determine the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for SB-705498 stability issues.
Caption: Simplified TRPV1 signaling pathway and the action of SB-705498.
References
Technical Support Center: Overcoming Lack of SB-705498 Efficacy in Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the experimental evaluation of SB-705498, a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, in migraine models. While preclinical studies showed promise, SB-705498 ultimately failed to demonstrate efficacy in a clinical trial for the acute treatment of migraine.[1][2] This guide aims to help researchers understand the potential reasons for this discrepancy and navigate experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is SB-705498 and what is its mechanism of action?
SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3][4] TRPV1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons.[5][6] It is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[5] By blocking the TRPV1 receptor, SB-705498 was hypothesized to inhibit the transmission of pain signals involved in migraine.
Q2: Why did SB-705498 fail in clinical trials for migraine despite promising preclinical data?
The primary reason for the failure of SB-705498 in the acute treatment of migraine was a lack of clinical efficacy. A Phase II clinical trial (NCT00269022) was terminated early for this reason.[1][2] Several factors may have contributed to this translational failure:
-
Complexity of Migraine Pathophysiology: Migraine is a complex neurological disorder involving multiple pathways. While TRPV1 activation and subsequent CGRP release play a role, they may not be the sole or primary drivers of migraine pain in all patients.[7][8][9][10] Targeting only the TRPV1 receptor might be insufficient for broad efficacy.
-
Dosage and Pharmacokinetics: The dosage and pharmacokinetic profile of SB-705498 used in the clinical trial may not have been optimal to achieve the necessary therapeutic concentrations at the target sites within the trigeminovascular system.[1]
-
Animal Model Limitations: The preclinical models used, while valuable, may not fully recapitulate the complexity of human migraine. For instance, the inflammatory soup model in cats induces a state of sensitization, which SB-705498 was shown to inhibit.[1] However, this may not be representative of all migraine attacks.
-
Patient Population Heterogeneity: The clinical trial population may have included patients with different migraine subtypes or underlying pathophysiological mechanisms, some of which may be less responsive to TRPV1 antagonism.
Q3: What were the key preclinical findings for SB-705498?
In a key preclinical study using a cat model of dural inflammation, intravenous administration of SB-705498 demonstrated the ability to:
-
Suppress and reverse sensitization: It reduced the increased neuronal firing in response to dural and cutaneous stimulation that occurs after the application of an inflammatory soup to the dura mater.[1]
-
Long-lasting effect: The suppressive effects of SB-705498 were observed to be long-lasting.
These findings suggested that SB-705498 could be effective in preventing the central sensitization associated with migraine.
Troubleshooting Guides
In Vivo Experiments
Issue 1: Inconsistent or lack of efficacy in animal models of migraine.
| Potential Cause | Troubleshooting Step |
| Inappropriate Animal Model | Select a model that aligns with the specific hypothesis being tested. For example, the nitroglycerin-induced hyperalgesia model is useful for studying central sensitization, while models of cortical spreading depression are relevant for migraine with aura. |
| Suboptimal Drug Administration | Optimize the route of administration, dosage, and timing of SB-705498 delivery. Ensure adequate penetration of the blood-brain barrier if central targets are being investigated. |
| Variability in Surgical Procedures | For models involving surgery, such as dural inflammation, ensure consistent and precise application of inflammatory agents to minimize variability between animals. |
| Off-Target Effects | While SB-705498 is reported to be selective, consider the possibility of off-target effects that could confound results. Include appropriate control experiments. |
Issue 2: Hyperthermia as a side effect.
A known side effect of some TRPV1 antagonists is an increase in core body temperature (hyperthermia).[5][6][11]
| Potential Cause | Troubleshooting Step |
| On-Target Effect | Hyperthermia is believed to be an on-target effect of TRPV1 blockade in the central nervous system, disrupting normal thermoregulation.[6][12] |
| Monitoring | Continuously monitor the core body temperature of the animals throughout the experiment. |
| Dose Reduction | If hyperthermia is observed, consider reducing the dose of SB-705498 to a level that minimizes this effect while retaining the desired pharmacological activity. |
| Alternative Antagonists | If hyperthermia remains a significant issue, consider using newer generation TRPV1 antagonists that have been designed to have a reduced impact on body temperature.[6][12] |
In Vitro Experiments
Issue 3: Difficulty in demonstrating antagonist activity in cellular assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Selection | Ensure the chosen cell line endogenously expresses or has been stably transfected with the TRPV1 receptor of the correct species. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and the concentration of the TRPV1 agonist (e.g., capsaicin) used for stimulation. |
| Ligand Solubility | Ensure SB-705498 is fully dissolved in the assay buffer to achieve the desired concentration. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure that the assay protocol is designed to minimize this effect. |
Data Presentation
Table 1: Summary of Preclinical Data for SB-705498
| Model | Species | Key Finding | Quantitative Data | Reference |
| Dural Inflammation | Cat | Reversal of central sensitization | Intravenous SB-705498 (dose not specified) significantly reduced neuronal firing rates in response to dural stimulation after inflammatory soup application. | [1] |
| Capsaicin-induced flare | Human | Reduction of neurogenic inflammation | A single oral 400mg dose of SB-705498 significantly reduced the area of capsaicin-induced flare compared to placebo (P=0.0047). | [3][13] |
| Heat pain threshold | Human | Increased heat pain tolerance | A single oral 400mg dose of SB-705498 increased heat pain tolerance at the site of UVB-evoked inflammation (estimated difference from placebo: 0.93°C, P=0.0054). | [3][13] |
Table 2: Summary of Clinical Trial Data for SB-705498 (NCT00269022)
| Primary Endpoint | Outcome | Quantitative Data | Reference |
| Headache Response (pain free at 2 hours) | No significant difference from placebo | Specific data not publicly available. Trial terminated for lack of efficacy. | [1][2] |
| Absence of Photophobia at 2 hours | No significant difference from placebo | Specific data not publicly available. | [2] |
| Absence of Phonophobia at 2 hours | No significant difference from placebo | Specific data not publicly available. | [2] |
Experimental Protocols
1. Cat Model of Dural Inflammation and Sensitization (Summary)
This protocol is a summary of the methodology used in preclinical studies to evaluate the effect of SB-705498 on central sensitization.
-
Animal Preparation: Anesthetize adult cats and perform a craniotomy to expose the dura mater.
-
Electrophysiological Recording: Record the electrical activity of single neurons in the trigeminal nucleus caudalis that respond to stimulation of the dural receptive field.
-
Induction of Sensitization: Apply an "inflammatory soup" (a mixture of inflammatory mediators such as bradykinin, serotonin, and histamine) to the exposed dura mater.
-
Drug Administration: Administer SB-705498 intravenously at the desired dose.
-
Data Analysis: Measure the neuronal firing rates in response to dural and cutaneous stimulation before and after the application of the inflammatory soup and after the administration of SB-705498.
2. Human Capsaicin-Induced Flare Model (Summary)
This protocol is a summary of the methodology used to assess the peripheral activity of SB-705498 in humans.
-
Subject Enrollment: Recruit healthy volunteers.
-
Drug Administration: Administer a single oral dose of SB-705498 (e.g., 400mg) or placebo in a double-blind, crossover design.
-
Capsaicin Challenge: Apply a standardized dose of capsaicin topically to the skin of the forearm.
-
Flare Measurement: Measure the area of the resulting flare (vasodilation) at specified time points using techniques such as laser Doppler imaging.
-
Data Analysis: Compare the flare area between the SB-705498 and placebo treatment groups.
Mandatory Visualizations
Caption: TRPV1 signaling pathway in a nociceptive neuron.
Caption: Experimental workflow for SB-705498 development.
References
- 1. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 6. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons | eLife [elifesciences.org]
- 7. TRP Channels and Migraine: Recent Developments and New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRP Channels in the Focus of Trigeminal Nociceptor Sensitization Contributing to Primary Headaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Why did SB-705498 fail in clinical trials for pruritus?
This technical support center provides information and troubleshooting guidance for researchers, scientists, and drug development professionals investigating the clinical trial outcomes of the TRPV1 antagonist, SB-705498, for the treatment of pruritus.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the clinical trial failure of SB-705498 for pruritus?
A1: The clinical trial for the topical 3% formulation of SB-705498 failed because it did not demonstrate a clinically significant reduction in itch intensity compared to a placebo.[1] This was observed in healthy volunteers where pruritus was induced by both histamine and cowhage, representing histaminergic and non-histaminergic itch pathways, respectively.[2][1]
Q2: Did SB-705498 engage its intended target, the TRPV1 receptor?
A2: Yes, the 3% topical formulation of SB-705498 cream demonstrated target-specific pharmacodynamic activity.[1] This was confirmed by its ability to reduce the area of skin flare induced by the TRPV1 agonist, capsaicin.[1] However, this target engagement did not translate into a clinically meaningful anti-pruritic effect.
Q3: Was the drug well-tolerated by the study participants?
A3: The 3% topical formulation of SB-705498 cream was reported to be clinically well-tolerated, with no clinically significant drug-related adverse events.
Q4: What were the specific outcomes of the itch challenge studies?
A4: In the clinical trial, the difference in average itch intensity (measured on a Computerised Visual Analogue Scale) between the 3% SB-705498 and placebo was a -0.64 point change for the cowhage challenge and a -4.65 point change for the histamine challenge.[1] Despite a small statistical difference in the histamine challenge, neither result was considered clinically significant.[2]
Troubleshooting Guide
Issue: Replicating the lack of efficacy in a preclinical model.
-
Possible Cause 1: Redundant Itch Pathways: Pruritus is mediated by multiple, redundant signaling pathways.[2] While TRPV1 is implicated, other channels and receptors may compensate when TRPV1 is blocked. Consider that both histaminergic and non-histaminergic pathways exist.[3]
-
Troubleshooting Tip: Your experimental model should ideally allow for the investigation of different itch-inducing agents (e.g., histamine, PAR2 agonists like trypsin or cowhage) to assess the compound's efficacy across different pathways.
-
Possible Cause 2: Insufficient Compound Penetration: For topical formulations, inadequate skin penetration can lead to a lack of efficacy, even if the compound is potent.
-
Troubleshooting Tip: Conduct formulation screening and skin permeation studies to ensure the active compound reaches the target sensory nerves in sufficient concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trial of 3% topical SB-705498.
Table 1: Average Itch Intensity (Weighted Mean Over 15 Minutes)
| Challenge Agent | Treatment Group | Difference from Placebo | 95% Confidence Interval |
| Cowhage | SB-705498 (3%) | -0.64 | (-3.71, 2.44) |
| Histamine | SB-705498 (3%) | -4.65 | (-10.44, 1.15) |
Table 2: Probability of a Beneficial Effect Compared to Placebo
| Challenge Agent | Probability of Any Beneficial Effect | Probability of a 5-Point Improvement |
| Cowhage | 68% | < 1% |
| Histamine | 95% | 45% |
Experimental Protocols
Protocol 1: Dose Selection using Capsaicin Challenge
-
Objective: To select a topical dose of SB-705498 with demonstrated pharmacodynamic activity.
-
Methodology:
-
A clinical study was conducted in 16 healthy volunteers.
-
Three different doses of topical SB-705498 were assessed.
-
The TRPV1 agonist, capsaicin, was applied to the skin to induce a flare response.
-
The area of the flare was measured for each dose.
-
-
Outcome: The 3% formulation of SB-705498 showed the greatest average reduction in the area of flare and was selected for the pruritus challenge part of the study.[1]
Protocol 2: Pruritus Challenge with Histamine and Cowhage
-
Objective: To assess the effect of the selected 3% SB-705498 dose on itch induced by two different mechanisms.
-
Methodology:
-
Subjects with a robust response to capsaicin were chosen.
-
The 3% topical SB-705498 cream or a placebo was applied.
-
Itch was induced using two challenge agents:
-
Itch intensity was assessed using a Computerised Visual Analogue Scale (CVAS).[1]
-
Visualizations
Caption: Logical workflow of the SB-705498 clinical trial leading to its failure.
Caption: Simplified signaling pathways for histaminergic and non-histaminergic itch.
References
- 1. A randomised trial evaluating the effects of the TRPV1 antagonist SB705498 on pruritus induced by histamine, and cowhage challenge in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four Possible Itching Pathways Related to the TRPV1 Channel, Histamine, PAR-2 and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-705498 and Potential for Tachyphylaxis in Prolonged Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for tachyphylaxis with the compound SB-705498 in prolonged experimental settings.
Important Clarification on the Mechanism of Action of SB-705498
Initial research inquiries may associate SB-705498 with various receptor systems. However, based on extensive scientific literature, it is crucial to clarify that SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) , also known as the capsaicin receptor or vanilloid receptor-1.[1][2][3] It is not an antagonist for the 5-HT4 receptor. Therefore, any investigation into tachyphylaxis should be focused on its activity at the TRPV1 receptor. Tachyphylaxis, a rapid decrease in response to a drug following its administration, is a potential concern in prolonged experiments with any receptor antagonist. This guide will address this possibility in the context of SB-705498's established mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-705498?
A1: SB-705498 is a selective antagonist of the TRPV1 receptor.[1][2][3][4] This receptor is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin, the active component in chili peppers.[1][2][3] By blocking the TRPV1 receptor, SB-705498 can inhibit the signaling pathways associated with pain and inflammation.
Q2: Is there evidence of tachyphylaxis with prolonged use of SB-705498?
A2: The available scientific literature from the initial search does not provide direct evidence or specific studies on tachyphylaxis with prolonged administration of SB-705498. However, one study noted that the increase in heat pain threshold showed no sign of tachyphylaxis upon repeated application of a TRPV1 antagonist.[5] The potential for tachyphylaxis with any receptor antagonist during long-term experiments is a valid consideration and warrants careful experimental design and monitoring.
Q3: What are the known effects of SB-705498 in in vivo studies?
A3: In human studies, SB-705498 has been shown to be safe and well-tolerated at single oral doses up to 400mg.[6] It has demonstrated pharmacodynamic activity by reducing capsaicin-evoked flare and elevating the heat pain threshold on non-sensitized skin.[6] It has also been shown to increase heat pain tolerance at sites of UVB-evoked inflammation.[6] In a clinical trial for migraine treatment, SB-705498 was terminated early due to a lack of efficacy.[7][8]
Troubleshooting Guide: Investigating Tachyphylaxis of SB-705498
If you suspect tachyphylaxis in your prolonged experiments with SB-705498, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Diminished antagonist effect over time | Receptor desensitization or downregulation. | 1. Washout Period: Introduce a washout period to see if the response is restored. 2. Receptor Quantification: Perform receptor binding assays or quantitative western blotting to measure TRPV1 receptor density on cell membranes before and after prolonged exposure. 3. Functional Assays: Conduct functional assays (e.g., calcium imaging in response to capsaicin) at different time points to assess receptor function. |
| Variability in experimental results | Inconsistent drug concentration or experimental conditions. | 1. Concentration Verification: Verify the concentration and stability of your SB-705498 solution over the course of the experiment. 2. Control Experiments: Include appropriate positive and negative controls in every experiment. 3. Standardize Protocols: Ensure all experimental parameters (e.g., incubation times, cell densities) are consistent. |
| Unexpected off-target effects | Non-specific binding or effects on other cellular pathways. | 1. Selectivity Profiling: While SB-705498 is reported to be highly selective for TRPV1, consider performing counter-screening against a panel of other receptors if unexplained effects are observed.[1][2] 2. Literature Review: Conduct a thorough literature search for any newly identified off-target effects of SB-705498. |
Experimental Protocols
Protocol 1: Assessment of TRPV1 Receptor Desensitization using Calcium Imaging
Objective: To determine if prolonged exposure to SB-705498 leads to a decrease in capsaicin-induced calcium influx, indicative of tachyphylaxis.
Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing TRPV1 (e.g., HEK293-TRPV1 cells).
-
Chronic Treatment: Treat cells with a clinically relevant concentration of SB-705498 (or vehicle control) for various durations (e.g., 24, 48, 72 hours).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure baseline fluorescence intensity.
-
Agonist Challenge: Stimulate the cells with a known concentration of capsaicin.
-
Data Acquisition: Record the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Analysis: Compare the amplitude and kinetics of the calcium response between the SB-705498-treated and vehicle-treated groups. A significant reduction in the response in the treated group may suggest tachyphylaxis.
Protocol 2: Quantification of Cell Surface TRPV1 Receptors by Flow Cytometry
Objective: To quantify the density of TRPV1 receptors on the cell surface following prolonged exposure to SB-705498.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1.
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Incubate the cells with a primary antibody specific to an extracellular epitope of the TRPV1 receptor.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
-
Data Analysis: Compare the MFI between the SB-705498-treated and vehicle-treated groups. A decrease in MFI in the treated group would suggest receptor downregulation.
Data Presentation
Table 1: Summary of In Vitro Potency of SB-705498
| Parameter | Species | Assay | Value | Reference |
| pKi | Human | FLIPR (Ca2+ influx) | 7.6 | [1][2] |
| pKi | Rat | FLIPR (Ca2+ influx) | 7.5 | [1][2] |
| pKi | Guinea Pig | FLIPR (Ca2+ influx) | 7.3 | [1][2] |
| IC50 (Capsaicin) | Human | Electrophysiology | 3 nM | [1][2] |
| IC50 (Heat) | Human | Electrophysiology | 6 nM | [1][2] |
Visualizations
Caption: Simplified diagram of the TRPV1 signaling pathway and the inhibitory action of SB-705498.
Caption: Experimental workflow for investigating potential tachyphylaxis of SB-705498.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist That Inhibits the Capsaicin-, Acid-, and Heat-Mediated Activation of the Receptor | Semantic Scholar [semanticscholar.org]
- 4. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating SB-705498 Variability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating variability in animal studies involving the TRPV1 antagonist, SB-705498. By addressing common challenges and providing detailed protocols and FAQs, this resource aims to enhance the reproducibility and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is SB-705498 and what is its primary mechanism of action?
SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] It acts as a competitive antagonist, blocking the activation of the TRPV1 channel by various stimuli, including capsaicin, heat, and acidic conditions.[4] The TRPV1 receptor is a nonselective cation channel predominantly expressed in sensory neurons and plays a crucial role in the detection of noxious stimuli and pain signaling.[1][4] By inhibiting TRPV1, SB-705498 has been investigated for its potential therapeutic effects in conditions such as chronic pain and inflammation.[1][2]
Q2: We are observing high inter-animal variability in the efficacy of SB-705498. What are the potential causes?
High inter-animal variability is a common challenge in preclinical studies. For SB-705498, this variability can stem from several factors:
-
Formulation and Administration: Inconsistent formulation preparation, leading to issues with solubility and stability, can result in variable dosing. The oral gavage technique itself can also introduce variability.
-
Pharmacokinetics: Differences in oral bioavailability and plasma concentrations between animals can lead to varied responses.[2] Factors such as animal strain, age, sex, and underlying health status can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Animal Model: The specific animal model of pain or inflammation can significantly impact the observed efficacy. The expression and sensitization of TRPV1 can differ between models.[5]
-
Experimental Procedures: Variations in the timing of drug administration relative to the induction of the pathological state, as well as inconsistencies in behavioral or physiological measurements, can contribute to variability.
Q3: What are the known off-target effects of SB-705498?
SB-705498 is described as a highly selective antagonist for the TRPV1 receptor.[4] Broad receptor profiling has shown little to no activity against a wide range of other ion channels, receptors, and enzymes.[4] However, a known on-target side effect of some TRPV1 antagonists is hyperthermia.[6] The extent of this effect can vary between different TRPV1 antagonists and is thought to be related to the differential blockade of the various modes of TRPV1 activation (heat, protons, and chemical ligands).[7]
Q4: Can the diet of the animals affect the experimental outcome when using SB-705498?
Troubleshooting Guides
Issue 1: Inconsistent Pharmacological Response to Oral SB-705498
| Possible Cause | Troubleshooting Strategy |
| Poor Compound Solubility/Stability in Vehicle | Prepare fresh formulations for each experiment. Use a consistent and validated formulation protocol. Consider using vehicles known to improve solubility, such as a mixture of DMSO, PEG300, Tween-80, and saline.[9] |
| Variability in Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. Use appropriate gavage needle sizes for the animal species and size. |
| Inconsistent Food Intake (Fasting Status) | Standardize the fasting period before dosing. Food in the stomach can alter the rate and extent of drug absorption. |
| Inter-animal Differences in Metabolism | Use a well-characterized and isogenic animal strain to minimize genetic variability in drug-metabolizing enzymes. Ensure animals are of a similar age and weight. |
| Variability in Plasma Exposure | If feasible, conduct satellite pharmacokinetic studies to correlate plasma concentrations of SB-705498 with the observed pharmacological effect.[2] This can help identify if variability is due to exposure differences. |
Issue 2: Unexpected Hyperthermic Response
| Possible Cause | Troubleshooting Strategy |
| On-target effect of TRPV1 antagonism | Monitor core body temperature of the animals, especially during the initial hours after dosing. Be aware that hyperthermia is a potential class effect of TRPV1 antagonists.[6] |
| Dose-dependent effect | The hyperthermic effect may be dose-dependent. If hyperthermia is a concern, consider performing a dose-response study to identify the minimal effective dose that does not cause a significant increase in body temperature. |
| Species-specific sensitivity | The hyperthermic response to TRPV1 antagonists can vary between species.[7] Be aware of the known sensitivities of your chosen animal model. |
Experimental Protocols & Data
Pharmacokinetic Parameters of SB-705498 in Preclinical Species
| Species | Parameter | Value | Reference |
| Rat | Half-life (t½) | 3.1 hours | |
| Rat | Oral Bioavailability | 86% |
In Vitro Potency of SB-705498
| Species/Assay | Parameter | Value | Reference |
| Human TRPV1 (Capsaicin activation) | pKi | 7.6 | [4] |
| Rat TRPV1 (Capsaicin activation) | pKi | 7.5 | [4] |
| Guinea Pig TRPV1 (Capsaicin activation) | pKi | 7.3 | [4] |
| Human TRPV1 (Capsaicin activation) | IC50 | 3 nM | [4] |
| Human TRPV1 (Acid activation, pH 5.3) | IC50 | Not explicitly stated, but potent inhibition observed | [4] |
| Human TRPV1 (Heat activation, 50°C) | IC50 | 6 nM | [4] |
Protocol: Oral Formulation Preparation of SB-705498
This protocol is adapted from commercially available information for in vivo studies.[9]
Materials:
-
SB-705498 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of SB-705498 in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved.
-
For the final formulation, calculate the required volumes of each component. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In a sterile tube, add the required volume of the SB-705498 stock solution to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again until the solution is homogeneous.
-
Finally, add the saline to reach the final volume and mix thoroughly. The final solution may be a suspension and may require sonication to ensure uniformity.
-
Crucially, prepare this formulation fresh on the day of the experiment and use it promptly to avoid potential degradation or precipitation of the compound.
Visualizations
Signaling Pathway of TRPV1 Antagonism
Caption: Mechanism of SB-705498 action on the TRPV1 signaling pathway.
Experimental Workflow for an In Vivo Study with SB-705498
Caption: A generalized workflow for conducting in vivo studies with SB-705498.
Logical Relationship of Factors Contributing to Experimental Variability
Caption: Key factors that can contribute to variability in SB-705498 animal studies.
References
- 1. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 6. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1-null mice are protected from diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling SB-705498
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the selective TRPV1 antagonist, SB-705498. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. How should I store SB-705498 upon receipt?
For optimal stability, SB-705498 should be stored under specific conditions depending on its form (powder or in solvent).
| Form | Storage Temperature | Duration |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years[1] |
| In DMSO | -80°C | 1 year[2] |
| In DMSO | -20°C | 1 month[2] |
2. What are the recommended solvents for reconstituting SB-705498?
SB-705498 can be dissolved in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Solubility |
| DMSO | 16 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| DMF | 20 mg/mL[1] |
3. How should I prepare stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes before storing at -80°C.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
4. What is the mechanism of action of SB-705498?
SB-705498 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[2] By inhibiting TRPV1, SB-705498 can modulate pain signaling and neurogenic inflammation.
5. Is SB-705498 selective for TRPV1?
Yes, SB-705498 has been shown to have high selectivity for the TRPV1 receptor with little to no activity against a wide range of other ion channels, receptors, and enzymes.[2]
Experimental Protocols
In Vitro Calcium Imaging Assay (FLIPR)
This protocol outlines a general procedure for assessing the antagonist activity of SB-705498 on TRPV1-expressing cells using a Fluorometric Imaging Plate Reader (FLIPR).
Figure 1. Experimental workflow for a FLIPR-based calcium imaging assay.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human TRPV1 channel (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of SB-705498 in the assay buffer. Add the compound to the cell plate and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Place the cell plate into the FLIPR instrument. Record baseline fluorescence, then add the agonist and continue recording the fluorescence signal for 1-2 minutes.
-
Data Analysis: Determine the inhibitory effect of SB-705498 by measuring the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring the effect of SB-705498 on TRPV1 channel currents.
Figure 2. Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Plate TRPV1-expressing cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions: Use an extracellular solution containing, for example, NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, adjusted to the appropriate pH. The intracellular solution in the pipette should contain, for example, KCl, MgCl2, HEPES, and EGTA.
-
Seal Formation: Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a TRPV1 agonist (e.g., capsaicin or heat ramp) to elicit an inward current.
-
Compound Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing SB-705498 at the desired concentration.
-
Data Analysis: Measure the reduction in the agonist-induced current in the presence of SB-705498. Calculate the percentage of inhibition and, if multiple concentrations are tested, determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Solubility/Precipitation in Aqueous Buffer | SB-705498 is a hydrophobic molecule. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is kept low (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
| Inconsistent Results in Cellular Assays | - Cell health and passage number.- Inconsistent compound concentration.- Variation in incubation times. | - Use cells at a consistent and low passage number.- Ensure accurate and consistent pipetting of the compound.- Standardize all incubation times and temperatures across experiments. |
| No or Weak Inhibition of TRPV1 Activity | - Inactive compound due to improper storage.- Incorrect concentration of SB-705498 used.- Low expression of TRPV1 in the cell line. | - Verify the storage conditions and age of the compound stock.- Prepare fresh dilutions and confirm the final concentration.- Confirm TRPV1 expression levels in your cell line using a positive control agonist (e.g., capsaicin). |
| High Background Signal in FLIPR Assay | - Autofluorescence of the compound.- Cell stress or death. | - Run a control plate with SB-705498 alone to check for autofluorescence.- Ensure cells are healthy and not over-confluent. Optimize dye loading conditions. |
| Difficulty in Obtaining a Gigaohm Seal in Patch-Clamp | - Poor cell health.- Debris in the extracellular solution.- Pipette tip is not clean or has an irregular shape. | - Use healthy, well-adhered cells.- Filter all solutions before use.- Use freshly pulled pipettes and ensure the tip is clean. |
Signaling Pathway
SB-705498 acts by blocking the TRPV1 ion channel, thus preventing the influx of cations (primarily Ca2+ and Na+) that is normally triggered by stimuli such as capsaicin, heat, or protons. This interruption of the signaling cascade can lead to a reduction in neuronal excitability and the release of pro-inflammatory neuropeptides.
Figure 3. Simplified signaling pathway of TRPV1 activation and its inhibition by SB-705498.
References
Navigating the Nuances of SB-705498: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the therapeutic potential of SB-705498, interpreting the diverse and sometimes conflicting results from various studies is a significant challenge. This technical support center provides a comprehensive resource to troubleshoot experimental designs and understand the nuanced pharmacology of this potent TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: Why did SB-705498 show promise in early inflammatory pain models but fail in later-stage clinical trials for acute migraine and allergic rhinitis?
A1: The conflicting results likely stem from the multifaceted role of the TRPV1 receptor in different physiological and pathological contexts. In localized inflammatory pain, TRPV1 activation on sensory neurons is a key driver of pain signaling. SB-705498 effectively blocks this direct activation. However, in conditions like migraine and allergic rhinitis, the underlying pathophysiology is more complex, involving a broader range of inflammatory mediators and neuronal pathways where TRPV1 may play a less dominant or a more nuanced role.[1][2][3] For instance, in allergic rhinitis, while TRPV1 is expressed on sensory nerves, its blockade alone may be insufficient to counteract the effects of other potent inflammatory mediators released during the allergic cascade.[4][5] Similarly, migraine is a neurovascular disorder with a complex interplay of genetic and environmental factors, and targeting only TRPV1 might not be sufficient to abort an acute attack.[6]
Q2: Were there differences in the experimental designs of the successful versus the unsuccessful clinical trials that could explain the conflicting outcomes?
A2: Yes, significant differences in study design, including the route of administration, dosage, and patient population, likely contributed to the divergent results. The successful Phase I study in inflammatory pain used a high oral dose (400mg) in healthy volunteers subjected to a controlled painful stimulus.[7] In contrast, the allergic rhinitis trial utilized a lower, intranasal dose (12mg) in patients with established allergies, and the primary endpoint was a composite of nasal symptoms.[4][8] The acute migraine trial's specifics on dosing that led to its termination for futility are less publicly detailed but highlight the challenge of translating preclinical efficacy to a complex clinical condition.[6][9]
Q3: What is the known mechanism of action of SB-705498, and how does it relate to the observed clinical effects?
A3: SB-705498 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[10] It inhibits the activation of TRPV1 by various stimuli, including capsaicin, heat, and acid.[10] This mechanism explains its efficacy in preclinical models of inflammatory and neuropathic pain where these stimuli are relevant.[11][12] The lack of efficacy in migraine and allergic rhinitis suggests that while TRPV1 is present in the relevant tissues, its role as a primary driver of symptoms in these conditions is not as critical as initially hypothesized, or that the drug did not achieve sufficient target engagement at the site of action in those specific disease states.
Q4: Are there any known off-target effects or safety concerns associated with SB-705498?
A4: Clinical studies have generally shown SB-705498 to be well-tolerated.[7][13][14] A common concern with TRPV1 antagonists is the potential for hyperthermia (increased body temperature). However, studies with SB-705498 at the tested doses did not report this as a significant adverse event.[13] Cardiovascular safety has also been monitored in clinical trials, with no major concerns reported regarding blood pressure or other cardiovascular parameters.[15]
Troubleshooting Guide
This guide provides insights into potential experimental variables that could lead to conflicting results when studying SB-705498.
| Issue | Potential Cause | Troubleshooting Recommendation |
| Lack of efficacy in an in vivo pain model | Inappropriate animal model: The pain model may not be TRPV1-dependent. | - Confirm the role of TRPV1 in your chosen model using a positive control (e.g., a TRPV1 agonist like capsaicin).- Consider using a model with a strong inflammatory component where TRPV1 upregulation is documented. |
| Suboptimal dosing or route of administration: Insufficient drug exposure at the target site. | - Conduct pharmacokinetic studies to determine the optimal dose and route for achieving therapeutic concentrations in the target tissue.- Compare oral versus local administration to understand systemic versus peripheral effects. | |
| Discrepancy between in vitro potency and in vivo efficacy | Poor bioavailability or rapid metabolism: The drug may not reach the target in vivo. | - Perform pharmacokinetic profiling to assess oral bioavailability, half-life, and metabolic stability. |
| Complex in vivo signaling: Other pathways may compensate for TRPV1 blockade. | - Investigate the involvement of other pain-related receptors and inflammatory mediators in your model. | |
| Variability in human subject response | Genetic polymorphisms in TRPV1: Individual differences in receptor sensitivity. | - Consider genotyping subjects for known TRPV1 polymorphisms that may affect drug binding or channel function. |
| Differences in disease phenotype: The role of TRPV1 may vary between patient subgroups. | - Carefully define patient inclusion criteria to ensure a homogenous study population.- Stratify analysis based on disease severity or other relevant biomarkers. |
Data Presentation
In Vitro and Preclinical In Vivo Efficacy of SB-705498
| Assay/Model | Species/Cell Line | Key Findings | Reference |
| FLIPR Assay (Capsaicin-induced Ca2+ influx) | Human TRPV1 in HEK293 cells | Potent competitive antagonist (pKi = 7.6) | [10] |
| Whole-cell Patch Clamp | Human TRPV1 in HEK293 cells | Inhibition of capsaicin-, acid-, and heat-mediated activation (IC50 = 3-6 nM) | [10] |
| Capsaicin-induced Paw Licking/Flinching | Rat | Significant reduction in nociceptive behaviors | [12] |
| Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | Rat | Reversal of thermal hyperalgesia | [16] |
| Chronic Constriction Injury (CCI)-induced Neuropathic Pain | Rat | Attenuation of mechanical allodynia | [11] |
Summary of Key Clinical Trial Results for SB-705498
| Study/Indication | Clinical Trial ID | Dosage | Primary Endpoint | Key Outcome | Reference |
| Inflammatory Pain | N/A | 400mg (oral, single dose) | Reduction of capsaicin-evoked flare and heat pain tolerance | Successful: Significantly reduced flare area and increased heat pain tolerance in UVB-inflamed skin. | [7] |
| Acute Migraine | NCT00269022 | Not specified | Pain-free at 2 hours post-dose | Failed: Terminated early due to lack of efficacy. | [6][9] |
| Seasonal Allergic Rhinitis | NCT01424397 | 12mg (intranasal, daily for 8 days) | Total Nasal Symptom Score (TNSS) | Failed: No significant difference compared to placebo in reducing allergen-induced nasal symptoms. | [4][8] |
| Pruritus (Itch) | NCT01673529 | 3% topical cream | Itch intensity (Visual Analogue Scale) | Failed: No clinically significant difference compared to placebo for histamine- or cowhage-induced itch. | [17] |
Experimental Protocols
Protocol 1: Human Inflammatory Pain Model (Adapted from Chizh et al., 2007)
-
Objective: To assess the effect of SB-705498 on capsaicin-induced flare and UVB-induced thermal hyperalgesia in healthy volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Subjects: Healthy male and female volunteers.
-
Intervention: Single oral dose of 400mg SB-705498 or placebo.
-
Procedures:
-
UVB-induced inflammation: A small area of skin on the forearm is exposed to UVB radiation to induce a localized inflammation.
-
Capsaicin challenge: Intradermal injection of capsaicin into the other forearm.
-
Assessments:
-
The area of the capsaicin-induced flare (reddening of the skin) is measured.
-
Heat pain threshold and tolerance are assessed on both the UVB-inflamed skin and non-inflamed skin using a thermal sensory analyzer.
-
-
-
Key Endpoints: Change in flare area and heat pain perception compared to placebo.
Protocol 2: Allergic Rhinitis Allergen Challenge Model (Adapted from NCT01424397)
-
Objective: To evaluate the efficacy of intranasal SB-705498 in reducing allergen-induced nasal symptoms in patients with seasonal allergic rhinitis.
-
Study Design: Randomized, double-blind, placebo-controlled, 3-way crossover study.
-
Subjects: Patients with a history of seasonal allergic rhinitis and a positive skin prick test to a relevant pollen allergen.
-
Intervention: Intranasal administration of 12mg SB-705498 or placebo daily for 8 days.
-
Procedures:
-
Allergen Challenge: On day 8, subjects are exposed to the relevant allergen in a Vienna Challenge Chamber for a specified duration.
-
Symptom Scoring: Subjects rate the severity of their nasal symptoms (runny nose, sneezing, itchy nose, and nasal congestion) on a 4-point scale (0-3).
-
-
Key Endpoint: Total Nasal Symptom Score (TNSS), which is the sum of the scores for the four individual nasal symptoms.
Visualizations
Caption: Logical workflow illustrating the conflicting outcomes of SB-705498 studies.
Caption: Simplified signaling pathway of TRPV1 activation and its inhibition by SB-705498.
References
- 1. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 receptors in sensitisation of cough and pain reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of TRPV1 in the CD4+ T cell-mediated inflammatory response of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of a TRPV1 antagonist, SB-705498, in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. A randomised trial evaluating the effects of the TRPV1 antagonist SB705498 on pruritus induced by histamine, and cowhage challenge in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TRPV1 Antagonists: SB-705498 Versus Capsazepine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: SB-705498 and capsazepine. This document outlines their respective potencies, selectivities, and the experimental methodologies used for their characterization, supported by experimental data.
The TRPV1 ion channel, a critical player in pain perception and neurogenic inflammation, is a prime target for the development of novel analgesics. Its activation by various stimuli, including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions, triggers a cascade of events leading to the sensation of pain. Consequently, the blockade of this channel by antagonists is a promising therapeutic strategy. This guide focuses on a comparative analysis of SB-705498, a potent and selective second-generation antagonist, and capsazepine, a first-generation competitive antagonist.
Performance Comparison at a Glance
SB-705498 demonstrates a significantly higher potency in blocking the TRPV1 channel compared to capsazepine. This is evident from its substantially lower IC50 and higher pKi values across various activation modes. Furthermore, SB-705498 is characterized as a multimodal antagonist, effectively inhibiting TRPV1 activation by capsaicin, acid, and heat. In contrast, capsazepine is primarily characterized as a competitive antagonist of capsaicin binding.
| Compound | Target | Assay Type | Agonist/Stimulus | Potency (IC50) | Potency (pKi) | Species |
| SB-705498 | Human TRPV1 | FLIPR Calcium Assay | Capsaicin | - | 7.6 | Human |
| Human TRPV1 | Whole-Cell Patch Clamp | Capsaicin | 3 nM | - | Human | |
| Human TRPV1 | Whole-Cell Patch Clamp | Acid (pH 5.3) | - | - | Human | |
| Human TRPV1 | Whole-Cell Patch Clamp | Heat (50°C) | 6 nM | - | Human | |
| Rat TRPV1 | FLIPR Calcium Assay | Capsaicin | - | 7.5 | Rat | |
| Guinea Pig TRPV1 | FLIPR Calcium Assay | Capsaicin | - | 7.3 | Guinea Pig | |
| Capsazepine | Human TRPV1 | Radioligand Binding | Capsaicin | 562 nM | - | Human |
In-Depth Look at Efficacy and Selectivity
SB-705498 is a potent, selective, and orally bioavailable TRPV1 antagonist.[1] Preclinical studies have highlighted its efficacy in models of neuropathic and inflammatory pain.[2] It acts as a competitive antagonist at the human TRPV1 receptor and demonstrates inhibitory activity against multiple modes of TRPV1 activation, including capsaicin, acid, and heat.[3] This multimodal antagonism suggests a broader therapeutic potential in conditions where various pathological stimuli converge on TRPV1. Furthermore, SB-705498 has been shown to have a good safety and preclinical toxicology profile, which has allowed for its progression into clinical studies.[2]
Capsazepine , a synthetic analog of capsaicin, was the first competitive TRPV1 antagonist to be discovered.[4] While it has been a valuable research tool for elucidating the function of TRPV1, its clinical development has been hampered by its relatively low potency, poor metabolic stability, and lack of selectivity.[5] Besides TRPV1, capsazepine has been reported to interact with other targets, which can lead to off-target effects.
Experimental Protocols
The characterization of SB-705498 and capsazepine as TRPV1 antagonists relies on established in vitro assays. The following are detailed protocols for two of the most common methods used.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) following the activation of TRPV1.
Objective: To determine the potency of a TRPV1 antagonist by measuring its ability to inhibit agonist-induced calcium influx in cells stably expressing the TRPV1 channel.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
TRPV1 agonist (e.g., capsaicin).
-
Test compounds (SB-705498, capsazepine).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with HBSS to remove excess dye. Add serial dilutions of the antagonist (SB-705498 or capsazepine) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Addition and Signal Detection: Place the microplate in the FLIPR instrument. The instrument will add a fixed concentration of the TRPV1 agonist (e.g., capsaicin) to all wells simultaneously.
-
Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist. The increase in fluorescence corresponds to the influx of calcium through the activated TRPV1 channels.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels in the cell membrane.
Objective: To characterize the inhibitory effect of an antagonist on TRPV1 channel currents activated by various stimuli.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons).
-
External (extracellular) recording solution containing physiological concentrations of ions.
-
Internal (intracellular) pipette solution containing a different ionic composition.
-
TRPV1 agonists/stimuli (capsaicin, acidic solution, heated solution).
-
Test compounds (SB-705498, capsazepine).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for fabricating micropipettes.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips.
-
Pipette Fabrication: Pull micropipettes from the glass capillaries to a fine tip (resistance of 3-5 MΩ).
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV). Apply the TRPV1 stimulus (capsaicin, low pH, or heat) via a perfusion system and record the resulting inward current.
-
Antagonist Application: After establishing a stable baseline current, co-apply the antagonist with the stimulus and record the change in current.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the peak current amplitude. Concentration-response curves are generated to determine the IC50 of the antagonist.
Signaling Pathways and Experimental Workflows
The activation of the TRPV1 channel initiates a signaling cascade that ultimately leads to the perception of pain. The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for antagonist screening.
Caption: TRPV1 activation and antagonism signaling pathway.
Caption: General experimental workflow for TRPV1 antagonist screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation of SB-705498's selectivity for TRPV1 over other TRP channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of SB-705498, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented herein is supported by experimental data to offer an objective assessment of its specificity over other members of the TRP channel family, including TRPA1, TRPM8, and TRPV4.
Executive Summary
SB-705498 is a highly potent and selective antagonist of the TRPV1 receptor. Experimental data demonstrates its ability to inhibit TRPV1 activation by various stimuli, including capsaicin, heat, and acid.[1] Notably, SB-705498 exhibits a remarkable selectivity profile, with over 100-fold greater potency for TRPV1 than for the related TRPM8 channel and no significant activity at TRPV4.[2] This high degree of selectivity makes SB-705498 a valuable tool for studying the physiological and pathological roles of TRPV1 and a promising candidate for therapeutic development.
Comparative Selectivity Profile
The following table summarizes the quantitative data on the inhibitory activity of SB-705498 against TRPV1 and other TRP channels.
| Target Channel | Agonist/Stimulus | Species | Assay Type | IC50 / pKi | Selectivity vs. TRPV1 (Capsaicin) | Reference |
| TRPV1 | Capsaicin | Human | Whole-Cell Patch Clamp | 3 nM | - | [1] |
| TRPV1 | Acid (pH 5.3) | Human | Whole-Cell Patch Clamp | 0.1 nM | - | [2] |
| TRPV1 | Heat (50°C) | Human | Whole-Cell Patch Clamp | 6 nM | - | [1] |
| TRPV1 | Capsaicin | Human | FLIPR Ca2+ Assay | pKi = 7.6 | - | [1] |
| TRPV1 | Capsaicin | Rat | FLIPR Ca2+ Assay | pKi = 7.5 | - | [1] |
| TRPV1 | Capsaicin | Guinea Pig | FLIPR Ca2+ Assay | pKi = 7.3 | - | [1] |
| TRPM8 | Not Specified | Not Specified | Not Specified | >100-fold less potent than for TRPV1 | >100x | [2] |
| TRPV4 | 4α-phorbol 12,13-didecanoate | Human | Not Specified | No significant antagonist effect | Not Applicable | [2] |
| TRPA1 | Not Specified | Not Specified | Not Specified | Data not available | Data not available |
Experimental Methodologies
The selectivity of SB-705498 has been primarily validated through two key experimental techniques: Fluorometric Imaging Plate Reader (FLIPR) Ca2+ assays and whole-cell patch-clamp electrophysiology.
Fluorometric Imaging Plate Reader (FLIPR) Ca2+ Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration following channel activation.
Principle: Cells expressing the target TRP channel are loaded with a calcium-sensitive fluorescent dye. Upon channel opening induced by an agonist, calcium ions flow into the cell, binding to the dye and causing an increase in fluorescence. An antagonist's potency is determined by its ability to inhibit this agonist-induced fluorescence increase.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human TRPV1, TRPA1, TRPM8, or TRPV4 channel.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a FLIPR instrument. Varying concentrations of SB-705498 are added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation and Signal Detection: A specific agonist for the respective TRP channel (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol for TRPM8, or GSK1016790A for TRPV4) is added to the wells. The FLIPR instrument measures the fluorescence intensity before and after agonist addition.
-
Data Analysis: The antagonist's effect is calculated as the percentage of inhibition of the agonist-induced response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the cell membrane.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value, and the currents flowing through the ion channels are recorded.
Detailed Protocol:
-
Cell Preparation: Cells expressing the target TRP channel are plated on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.
-
Recording: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution. A micropipette is positioned onto a cell, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, establishing the whole-cell configuration.
-
Voltage Clamp and Agonist Application: The cell membrane potential is held at a constant voltage (e.g., -70 mV). The specific agonist is applied to the cell via the perfusion system to elicit an inward current.
-
Antagonist Application: After a stable agonist-induced current is established, SB-705498 is co-applied at various concentrations to determine its inhibitory effect on the current.
-
Data Analysis: The inhibition of the agonist-induced current by SB-705498 is measured, and IC50 values are calculated from the concentration-response curves.
Visualizing the Mechanisms
To better understand the experimental workflow and the biological context of SB-705498's action, the following diagrams are provided.
References
A Comparative Analysis of TRPV1 Antagonists A-993610 and SB-705498 in Preclinical Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two transient receptor potential vanilloid 1 (TRPV1) receptor antagonists, A-993610 and SB-705498, based on their performance in animal models of migraine. The data presented is compiled from various preclinical studies to offer an objective overview of their efficacy and underlying mechanisms.
Introduction
The transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling, has been a target for the development of novel migraine therapeutics. Its activation on trigeminal neurons can lead to the release of calcitonin gene-related peptide (CGRP), a vasodilator implicated in the pathophysiology of migraine.[1][2] This guide examines the preclinical evidence for two TRPV1 antagonists, A-993610 and SB-705498, in mitigating migraine-related endpoints in animal models. While both compounds aimed to modulate the trigeminovascular system, their preclinical outcomes have been notably divergent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating A-993610 and SB-705498 in animal models of migraine. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from separate investigations.
Table 1: Preclinical Efficacy of A-993610 in Animal Models of Migraine
| Animal Model | Species | Dose (IV) | Key Findings | Reference |
| Electrical Stimulation of Middle Meningeal Artery | Rat | 8 mg/kg | No significant effect on trigeminal firing of A- or C-fibers. | [3] |
| Neurogenic Dural Vasodilation | Rat | 8 mg/kg | No effect on neurogenic dural vasodilation. | [3] |
| Mechanically Induced Cortical Spreading Depression (CSD) | Rat | 8 mg/kg | Did not alter the CSD response. | [3] |
Table 2: Preclinical Efficacy of SB-705498 in Animal Models of Migraine
| Animal Model | Species | Dose (IV) | Key Findings | Reference |
| Single-Neuron Electrophysiology (Trigeminal Nucleus Caudalis) | Cat | 2 mg/kg | Suppressed responses to dural and skin stimulation by 41% and 24% respectively. | [4][5] |
| "Inflammatory Soup" Induced Sensitization | Cat | 2 mg/kg | Prevented and reversed sensitization of trigeminal neurons. | [4][5] |
| Capsaicin-Evoked Hyperalgesia | Human | 400 mg (oral) | Failed to reduce capsaicin-evoked hyperalgesia. | [1][6] |
| Clinical Trial for Acute Migraine | Human | 400 mg & 800 mg (oral) | Terminated early due to lack of efficacy. | [1][7] |
Experimental Protocols
A-993610 Studies (General Protocol based on Summ et al., 2011)
-
Animal Model: Male Sprague Dawley rats were used for these experiments.[3]
-
Anesthesia and Surgical Preparation: Animals were anesthetized, and cannulated for drug administration and physiological monitoring. For electrophysiology and neurogenic dural vasodilation studies, a craniotomy was performed to expose the dura mater and middle meningeal artery.
-
Electrophysiological Recordings: Wide-dynamic-range neurons in the trigeminal nucleus caudalis were identified that responded to electrical stimulation of the middle meningeal artery. The firing of these neurons (both A- and C-fibers) was recorded before and after the administration of A-993610.
-
Neurogenic Dural Vasodilation (NDV): Intravital microscopy was used to measure the diameter of the middle meningeal artery. NDV was induced by electrical stimulation, and the effect of A-993610 on this vasodilation was observed. As a control, capsaicin-induced vasodilation was also measured to confirm the drug's TRPV1 antagonist activity.[3]
-
Cortical Spreading Depression (CSD): CSD, an experimental correlate of migraine aura, was induced mechanically. The effect of A-993610 on the propagation and characteristics of the CSD wave was monitored.[3]
SB-705498 Study (Protocol based on Lambert et al., 2009)
-
Animal Model: A single-neuron electrophysiological model in cats was utilized to study neurovascular head pain.[4][5]
-
Anesthesia and Surgical Preparation: Animals were anesthetized, and single-unit recordings were made from second-order neurons in the trigeminal nucleus caudalis. The dura mater and facial skin were stimulated to activate these neurons.
-
Neuronal Firing Measurement: The responses of the trigeminal neurons to electrical and mechanical stimulation of the dura mater and facial skin were recorded before and after intravenous administration of SB-705498 (2 mg/kg).
-
Inflammatory Soup Model: To induce sensitization, an "inflammatory soup" containing histamine, serotonin, bradykinin, and prostaglandin E2 was applied to the dura mater. This mimics the inflammatory state believed to contribute to migraine. The ability of SB-705498 to both prevent the development of this sensitization and reverse it once established was assessed.[4][5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV1 Signaling Pathway in Migraine Pathophysiology.
Caption: Generalized Experimental Workflow for Preclinical Evaluation.
Discussion and Conclusion
The preclinical data for A-993610 and SB-705498 in animal models of migraine present a conflicting picture regarding the therapeutic potential of TRPV1 antagonism.
SB-705498 showed initial promise in a cat electrophysiology model, where it was effective in suppressing neuronal firing in the trigeminal nucleus caudalis and in preventing and reversing sensitization induced by an inflammatory milieu.[4][5] These findings suggested that TRPV1 plays a role in the sensitization of the trigeminovascular system, a key process in migraine. However, the compound failed to demonstrate efficacy in a clinical trial for acute migraine, which was terminated early.[1][7] Furthermore, it was not effective in reducing capsaicin-induced hyperalgesia in humans.[1][6]
Conversely, A-993610 was found to be ineffective in several rat models of migraine.[3] It did not modulate trigeminal firing in response to electrical stimulation of the middle meningeal artery, had no effect on neurogenic dural vasodilation, and did not alter cortical spreading depression.[3]
The discrepancy in the preclinical results could be attributed to several factors, including differences in the animal models used (cat vs. rat), the methods of inducing migraine-like states (inflammatory soup vs. electrical stimulation), and the specific properties of the compounds themselves. The failure of SB-705498 in clinical trials, despite some positive preclinical data, highlights the translational challenges in migraine research.
References
- 1. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 in migraine pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of Migraine: An Integrated Evaluation of Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRP Channels and Migraine: Recent Developments and New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of the TRPV1 receptor antagonist SB-705498 on trigeminovascular sensitisation and neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
A Comparative Analysis of TRPV1 Antagonists: SB-705498 and JNJ-17203212
This guide provides a detailed comparative analysis of two prominent transient receptor potential vanilloid 1 (TRPV1) antagonists, SB-705498 and JNJ-17203212. Developed for their potential therapeutic applications in pain management and other conditions mediated by TRPV1 activation, these compounds have been the subject of extensive preclinical and clinical investigation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data.
Mechanism of Action and Target Receptor
Both SB-705498 and JNJ-17203212 are potent and selective antagonists of the TRPV1 receptor, also known as the capsaicin receptor.[1][2] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a key detector of noxious stimuli, including capsaicin, heat, and acidic conditions.[3][4] By blocking the activation of this receptor, these antagonists aim to mitigate pain and inflammation associated with various pathological states.[5][6]
Comparative Pharmacological Data
The following table summarizes the key quantitative data for SB-705498 and JNJ-17203212, highlighting their binding affinities and functional potencies across different species and activation modalities.
| Parameter | SB-705498 | JNJ-17203212 | Species | Reference |
| Binding Affinity (pKi) | 7.6 | 7.3 | Human | [1][2] |
| 7.5 | 6.5 | Rat | [1][2] | |
| 7.3 | 7.1 | Guinea Pig | [1][2] | |
| Functional Inhibition (IC50/pIC50) | IC50 = 3 nM (Capsaicin-induced) | pIC50 = 6.32 (Capsaicin-induced) | Human | [1][2] |
| IC50 = 6 nM (Heat-induced) | - | Human | [1] | |
| - | pIC50 = 7.23 (H+-induced) | - | [2][7] | |
| - | IC50 = 58 nM (Capsaicin-induced) | Guinea Pig | [8] | |
| - | IC50 = 470 nM (pH decrease-induced) | Guinea Pig | [8] | |
| Pharmacokinetics | Half-life (t1/2) = 3.1 h | Half-life (t1/2) = 7.4 h | Rat | [3][9] |
| Oral Bioavailability = 86% | Oral bioavailability exceeds SB-705498 by 14% | Rat | [3][9] |
Experimental Protocols
In Vitro Binding and Functional Assays
SB-705498:
-
Binding Affinity: Determined using a Ca2+-based fluorometric imaging plate reader (FLIPR) assay with human, rat, and guinea pig TRPV1 orthologs. The potency of SB-705498 as a competitive antagonist was assessed against capsaicin-mediated activation.[1]
-
Functional Inhibition: Whole-cell patch-clamp electrophysiology was employed to measure the inhibition of capsaicin-, acid (pH 5.3)-, and heat (50°C)-mediated activation of human TRPV1 expressed in HEK293 cells.[1]
JNJ-17203212:
-
Binding Affinity: The pKi values were determined for rat, guinea pig, and human TRPV1.[2]
-
Functional Inhibition: The inhibitory effects on capsaicin- and H+-induced channel activation were quantified to determine pIC50 values.[2][7] In another study, the IC50 for capsaicin-evoked responses in transfected human embryonic kidney 293 cells was found to be 38 ± 10 nM, which is comparable to its Ki value of 27 ± 3nm.[10][11]
In Vivo Models
SB-705498:
-
Inflammatory Pain: The efficacy of SB-705498 was evaluated in a capsaicin-induced secondary hyperalgesia model in rats, where it demonstrated significant reversal of allodynia at oral doses of 10 and 30 mg/kg.[12] In a guinea pig model of Freund's complete adjuvant (FCA)-induced inflammation, it showed 80% reversal of allodynia at a 10 mg/kg oral dose.[12]
-
Rhinitis Model: Intranasal administration of SB-705498 was shown to block capsaicin-evoked nasal secretions in a preclinical rhinitis model.[13]
-
Human Studies: In healthy volunteers, oral administration of 400mg SB-705498 reduced the area of capsaicin-evoked flare and increased the heat pain threshold.[5] It also increased heat pain tolerance at sites of UVB-evoked inflammation.[5][14]
JNJ-17203212:
-
Migraine Models: The compound was effective in two experimental models of migraine in male Sprague-Dawley rats. It dose-dependently reduced inflammatory soup-induced c-fos expression in the trigeminal brain stem complex and completely blocked capsaicin-induced CGRP release.[9][15]
-
Bone Cancer Pain: In a mouse model of bone cancer pain, chronic treatment with JNJ-17203212 (30 mg/kg) decreased ongoing and movement-evoked pain-related behaviors.[8][10]
-
Colonic Hypersensitivity: Oral administration of JNJ-17203212 (30 mg/kg) significantly reduced the visceral motor response to colorectal distension in rat models of acute and chronic colonic hypersensitivity.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TRPV1 antagonists and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of TRPV1 antagonists.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel TRPV1 receptor antagonist JNJ-17203212 attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain | Journal of Neuroscience [jneurosci.org]
- 11. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Validating the Analgesic Potential of SB-705498: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of SB-705498, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, against other analgesic alternatives. The information presented is supported by experimental data from in vivo studies to aid in the evaluation of its therapeutic potential.
Executive Summary
SB-705498 has demonstrated efficacy in various preclinical and clinical pain models, positioning it as a promising non-opioid analgesic candidate. Its mechanism of action, the antagonism of the TRPV1 receptor, is central to its effects on pain and hyperalgesia. This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to validate its analgesic properties, and visualize the underlying signaling pathways and experimental workflows.
Comparative Analgesic Efficacy of SB-705498
The analgesic effects of SB-705498 have been evaluated in several in vivo models, primarily focusing on inflammatory and neuropathic pain. Below are summary tables comparing its performance with other TRPV1 antagonists and standard-of-care analgesics like NSAIDs and opioids.
Table 1: Comparison of SB-705498 with other TRPV1 Antagonists in Rat Models of Thermal Hyperalgesia
| Compound | Model | Efficacy (Minimum Effective Dose, mg/kg) | Reference |
| SB-705498 | Resiniferatoxin-induced | 1 (p.o.) | [1][2] |
| Mild heat injury-induced | 10 (i.p.) | [1][2] | |
| Plantar incision-induced | 10 (p.o.) | [1][2] | |
| BCTC | Resiniferatoxin-induced | 1 (p.o.) | [1][2] |
| Mild heat injury-induced | 3 (i.p.) | [1][2] | |
| Plantar incision-induced | 3 (p.o.) | [1][2] | |
| AMG9810 | Resiniferatoxin-induced | 1 (p.o.) | [1][2] |
| Mild heat injury-induced | 1 (i.p.) | [1][2] | |
| Plantar incision-induced | 3 (p.o.) | [1][2] |
Table 2: Comparison of SB-705498 with Placebo in Human Models of Hyperalgesia
| Treatment | Model | Key Findings | p-value | Reference |
| SB-705498 (400mg, oral) | Capsaicin-induced flare | Reduced area of flare | 0.0047 | [3] |
| UVB-evoked inflammation | Increased heat pain tolerance (Δ 0.93°C) | 0.0054 | [3] | |
| Non-sensitized skin | Elevated heat pain threshold (Δ 1.3°C) | 0.019 | [3] | |
| Placebo | Capsaicin-induced flare | Baseline flare response | - | [3] |
| UVB-evoked inflammation | Baseline heat pain tolerance | - | [3] | |
| Non-sensitized skin | Baseline heat pain threshold | - | [3] |
Table 3: Indirect Comparison of SB-705498 with Ibuprofen and Morphine in Rat Models of Inflammatory Pain
| Compound | Model | Efficacy | Reference |
| SB-705498 | UVB-induced hyperalgesia (human) | Increased heat pain tolerance | [3] |
| Ibuprofen | UVB-induced hyperalgesia (rat) | Significantly reduced thermal and mechanical hyperalgesia | [4][5] |
| CFA-induced inflammatory pain (rat) | Dose-dependent increase in mechanical threshold and weight-bearing | [6] | |
| Morphine | UVB-induced hyperalgesia (rat) | Dose-dependent reversal of sensory changes | [4][5] |
| CFA-induced inflammatory pain (rat) | MED = 3.0 - 6.0 mg/kg for reversal of mechanical hyperalgesia | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Capsaicin-Induced Flare and Hyperalgesia in Humans
This model is used to assess the neurogenic inflammation and sensitization caused by the activation of TRPV1 receptors.
-
Subject Preparation: Healthy volunteers are acclimatized to the testing environment. The test area, typically the volar forearm, is cleaned and marked.
-
Baseline Measurements: Baseline pain thresholds to heat and mechanical stimuli are determined. The area of skin is monitored using a laser Doppler imager to measure baseline blood flow.
-
Capsaicin Application: A standardized dose of capsaicin (e.g., 250 µg intradermally or a 1% topical patch) is applied to the marked area.[8]
-
Assessment of Flare: The area of redness (flare) around the application site is measured visually and can be more accurately quantified using infrared thermography or laser Doppler imaging to measure changes in skin blood flow.[9]
-
Assessment of Hyperalgesia and Allodynia:
-
Mechanical Hyperalgesia: The area of increased sensitivity to punctate stimuli is mapped using von Frey filaments of varying forces.
-
Allodynia: The area where a normally non-painful stimulus (e.g., a cotton swab or brush) is perceived as painful is mapped.[10]
-
Heat Hyperalgesia: The pain threshold to heat is reassessed at the capsaicin-treated site and in the surrounding area of secondary hyperalgesia.
-
-
Data Analysis: The areas of flare, hyperalgesia, and allodynia are calculated and compared between treatment groups (e.g., SB-705498 vs. placebo).
UVB Radiation-Induced Hyperalgesia in Rats
This model induces a localized and reproducible inflammatory response, mimicking sunburn in humans.
-
Animal Preparation: The plantar surface of the rat's hind paw is shaved 24 hours prior to UVB exposure.
-
UVB Exposure: The rat is placed in a restrainer, and the plantar surface of the hind paw is exposed to a controlled dose of UVB radiation from a narrowband UVB source.[4][5]
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) is measured at baseline and at various time points post-UVB exposure (e.g., 24, 48, 72 hours). A reduction in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Hyperalgesia: Paw withdrawal threshold to mechanical stimulation with von Frey filaments is assessed. A decrease in the force required to elicit a withdrawal response indicates mechanical hyperalgesia.
-
-
Drug Administration: The test compound (e.g., SB-705498, ibuprofen, or morphine) is administered at specified time points before or after UVB exposure.
-
Data Analysis: The changes in paw withdrawal latency and threshold are compared between drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.
Signaling Pathways and Experimental Workflows
Visual diagrams of the molecular pathways and experimental designs provide a clear understanding of the underlying mechanisms and study logic.
TRPV1 Signaling Pathway in Nociceptive Neurons.
Experimental Workflows for In Vivo Analgesic Testing.
Conclusion
SB-705498 demonstrates clear analgesic and antihyperalgesic effects in both human and animal models of inflammatory pain. Its efficacy as a TRPV1 antagonist is evident in its ability to counteract the effects of capsaicin and to reduce hyperalgesia in response to UVB-induced inflammation. While direct comparative data with NSAIDs and opioids is limited, the available evidence suggests that SB-705498 has a distinct mechanism of action that could be beneficial in specific pain states, particularly those involving TRPV1 sensitization. Further head-to-head clinical trials are warranted to fully elucidate its therapeutic potential relative to existing analgesics.
References
- 1. Involvement of Platelet-Activating Factor in Ultraviolet B-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of ultraviolet-B-induced inflammation as a model of hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antinociception produced by nonsteroidal anti-inflammatory drugs in female vs male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human capsaicin model of allodynia and hyperalgesia: sources of variability and methods for reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimenter- and Infrared Thermography–Derived Measures of Capsaicin-Induced Neurogenic Flare Among Non-Hispanic White and Black Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Potency of SB-705498 on TRPV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of SB-705498, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), across various species. The data presented is supported by detailed experimental methodologies to aid in the evaluation and application of this compound in preclinical and clinical research.
Quantitative Potency Comparison
The inhibitory activity of SB-705498 on TRPV1 has been quantified in several species, primarily through in vitro assays assessing its ability to antagonize the effects of the TRPV1 agonist, capsaicin. The following table summarizes the key potency values.
| Species | Assay Type | Parameter | Value | Reference |
| Human | FLIPR (HEK293 cells) | pIC50 | 7.1 | [1] |
| FLIPR (HEK293 cells) | pKi | 7.6 | [2][3] | |
| Whole-cell Patch Clamp | IC50 (vs. Capsaicin) | 3 nM | [1][2][3] | |
| Whole-cell Patch Clamp | IC50 (vs. Heat, 50°C) | 6 nM | [1][2][3] | |
| Whole-cell Patch Clamp | IC50 (vs. Acid, pH 5.3) | 0.1 nM | [1][3] | |
| Rat | FLIPR | pKi | 7.5 | [2][3] |
| Guinea Pig | FLIPR | pKi | 7.3 | [2][3] |
| Patch Clamp (Trigeminal Ganglion) | pIC50 | 7.2 | [4] |
Note: pKi and pIC50 are logarithmic scale values of the inhibition constant and the half-maximal inhibitory concentration, respectively. A higher value indicates greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Methodologies
The potency data for SB-705498 has been primarily generated using two key in vitro experimental techniques: Fluorometric Imaging Plate Reader (FLIPR) assays and whole-cell patch-clamp electrophysiology.
Fluorometric Imaging Plate Reader (FLIPR) Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), a key event following the activation of the TRPV1 ion channel.
Objective: To determine the inhibitory constant (Ki) of SB-705498 against capsaicin-induced TRPV1 activation.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) or other suitable cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified period at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition: Varying concentrations of the antagonist, SB-705498, are added to the wells and incubated to allow for binding to the TRPV1 receptor.
-
Agonist Challenge: A fixed concentration of the TRPV1 agonist, capsaicin, is then added to all wells to stimulate the channel.
-
Fluorescence Reading: The FLIPR instrument continuously monitors the fluorescence intensity in each well before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence, indicative of Ca²⁺ influx through TRPV1, is measured. The inhibitory effect of SB-705498 is determined by quantifying the reduction in the capsaicin-induced fluorescence signal. The data is then used to calculate the pKi value, which reflects the binding affinity of the antagonist.[2]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measurement of ion channel activity by recording the ionic currents flowing through the cell membrane.
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-705498 against TRPV1 activation by various stimuli (capsaicin, heat, or acid).
General Protocol:
-
Cell Preparation: Cells expressing the TRPV1 receptor are prepared and placed in a recording chamber on the stage of a microscope.
-
Pipette Positioning: A glass micropipette with a very fine tip (around 1 micrometer in diameter) is filled with an appropriate intracellular solution and brought into contact with the cell membrane.
-
Seal Formation: A tight seal (gigaohm resistance) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be clamped to a specific value.
-
Stimulus Application: TRPV1 is activated by applying capsaicin, increasing the temperature of the bath solution to noxious levels (e.g., 50°C), or lowering the pH of the extracellular solution (e.g., to 5.3).[2]
-
Current Recording: The resulting inward currents, carried by cations flowing through the activated TRPV1 channels, are recorded.
-
Antagonist Application: SB-705498 is applied at various concentrations, and the reduction in the stimulus-evoked current is measured.
-
Data Analysis: The concentration-response curve for SB-705498 is plotted to determine the IC50 value, representing the concentration at which the antagonist blocks 50% of the current.[2]
Visualized Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: TRPV1 signaling pathway and point of inhibition by SB-705498.
Caption: Experimental workflow for the FLIPR-based potency assay.
In Vivo Observations
Beyond in vitro potency, SB-705498 has demonstrated efficacy in preclinical in vivo models. For instance, in a guinea pig model of rhinitis, both oral and intranasal administration of SB-705498 effectively blocked capsaicin-induced nasal secretions.[4][5] In rats, SB-705498 has shown to reverse allodynia in models of neuropathic and inflammatory pain.[1] These findings underscore the translation of its in vitro antagonist activity to in vivo pharmacological effects.
Conclusion
SB-705498 is a potent and selective antagonist of the TRPV1 receptor with activity demonstrated across human, rat, and guinea pig orthologs.[2] The compound competitively inhibits the activation of TRPV1 by various stimuli, including capsaicin, heat, and acid.[1][2] The provided data and methodologies offer a foundational understanding for researchers designing experiments to further investigate the therapeutic potential of TRPV1 antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Effect of the TRPV1 antagonist SB-705498 on the nasal parasympathetic reflex response in the ovalbumin sensitized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of SB-705498 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and analgesic effects of the transient receptor potential vanilloid 1 (TRPV1) antagonist, SB-705498, with alternative compounds. The data presented is compiled from preclinical and clinical studies to aid in the evaluation of these compounds for further research and development. While direct reproducibility studies for SB-705498 are limited, this guide discusses its varied efficacy across different models and provides available data on other TRPV1 antagonists and the non-TRPV1 antagonist, cannabidiol (CBD).
Data Presentation
The following tables summarize the quantitative data on the effects of SB-705498 and comparator compounds in two common human experimental models of inflammation and pain: capsaicin-induced flare and ultraviolet B (UVB)-induced inflammation.
Table 1: Effects on Capsaicin-Induced Flare in Humans
| Compound | Dosage | Model | Key Finding | Efficacy | Reference |
| SB-705498 | 400mg (oral) | Capsaicin-induced skin flare | Reduced the area of capsaicin-evoked flare (P=0.0047).[1] | Statistically significant reduction | [1] |
| Cannabinoids (THC, CBD, CBG) | 3µM, 30µM, 90µM (in vitro) | Capsaicin response in cultured sensory neurons | Dose-dependent inhibition of capsaicin responses. Combination was more effective. | Dose-dependent inhibition | [2] |
| HU210 (Synthetic Cannabinoid) | Topical application | Capsaicin-induced pain and hyperalgesia | Significantly reduced the perception of pain following capsaicin administration. | Significant pain reduction | [3][4] |
Note: Direct comparative studies of JNJ-17203212 and A-993610 in the human capsaicin-induced flare model were not identified in the literature search.
Table 2: Effects on UVB-Induced Inflammation in Humans
| Compound | Dosage | Model | Key Finding | Efficacy | Reference |
| SB-705498 | 400mg (oral) | UVB-evoked inflammation | Increased heat pain tolerance at the site of UVB-evoked inflammation (estimated difference from placebo: 0.93°C, P=0.0054).[1] | Statistically significant increase in heat pain tolerance | [1] |
| Cannabidiol (CBD) | Topical cream | UVA/UVB-induced skin damage | 21% of participants had less damage than the control group.[5] In a murine model, a 5% CBD cream lowered photodamage scores and reduced cyclooxygenase-2 expression.[6] | Moderate photoprotective and anti-inflammatory effects | [5][6] |
Note: Direct comparative studies of JNJ-17203212 and A-993610 in the human UVB-induced inflammation model were not identified in the literature search.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. Capsaicin-Induced Flare Model (Human)
This model assesses neurogenic inflammation by measuring the flare (vasodilation) response to the application of capsaicin, a TRPV1 agonist.
-
Subjects: Healthy volunteers are recruited. A screening session is conducted to ensure participants are responsive to capsaicin and to familiarize them with the procedures.[7][8]
-
Procedure:
-
A baseline measurement of the skin is taken.
-
Capsaicin cream (e.g., 0.075% or an intradermal injection of a capsaicin solution) is applied to a designated area on the forearm.[1]
-
The area of flare (reddening of the skin) is measured at specific time points (e.g., 30 and 60 minutes) after application.[9]
-
Measurement techniques can include visual tracing of the flare border onto a transparency or more objective methods like laser Doppler perfusion imaging or infrared thermography to quantify changes in blood flow and skin temperature.[7][8][9]
-
-
Outcome Measures: The primary outcome is the area of the flare response (in cm²). Secondary measures can include the intensity of pain or burning sensation rated on a visual analog scale (VAS).[1]
2. UVB-Induced Inflammation Model (Human)
This model induces a localized inflammatory response and hyperalgesia, mimicking aspects of sunburn, to evaluate the efficacy of anti-inflammatory and analgesic compounds.
-
Subjects: Healthy volunteers are recruited. The minimal erythema dose (MED), the lowest dose of UVB that produces a defined reddening of the skin 24 hours after exposure, is determined for each participant during a screening visit.[10][11]
-
Procedure:
-
A baseline assessment of pain thresholds and skin condition is performed.
-
A specified dose of UVB radiation (typically 2-3 times the MED) is delivered to a small area of skin on the forearm or back.[10][11][12]
-
Assessments are conducted at various time points after irradiation (e.g., 24, 48, and 72 hours) to capture the peak inflammatory response.[13]
-
-
Outcome Measures:
-
Primary: Heat pain threshold, measured using a thermal sensory analyzer. A decrease in the temperature at which pain is perceived indicates hyperalgesia.[11][12]
-
Secondary: Mechanical pain threshold (measured with von Frey filaments), erythema (redness, which can be quantified using a chromameter), and subjective pain ratings.[14]
-
Mandatory Visualization
Signaling Pathway of TRPV1 in Inflammation
Caption: TRPV1 activation by various stimuli and its downstream effects.
Experimental Workflow: Human Anti-Inflammatory Drug Trial
Caption: A typical workflow for a human experimental pain model study.
References
- 1. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curaleafclinic.com [curaleafclinic.com]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid agonists attenuate capsaicin-induced responses in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marijuanamoment.net [marijuanamoment.net]
- 6. Photoprotective Effects of Cannabidiol against Ultraviolet-B-Induced DNA Damage and Autophagy in Human Keratinocyte Cells and Mouse Skin Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimenter- and Infrared Thermography–Derived Measures of Capsaicin-Induced Neurogenic Flare Among Non-Hispanic White and Black Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flare and hyperalgesia after intradermal capsaicin injection in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ultraviolet B inflammation model: Postinflammatory hyperpigmentation and validation of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ultraviolet B inflammation model: Postinflammatory hyperpigmentation and validation of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hug.ch [hug.ch]
- 13. Time course of UVA- and UVB-induced inflammation and hyperalgesia in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultraviolet-B induced inflammation of human skin: characterisation and comparison with traditional models of hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-705498 vs. Placebo: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for SB-705498, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), against a placebo. The information presented is collated from multiple clinical studies, focusing on the drug's efficacy, safety, and mechanism of action, supported by experimental data and detailed methodologies.
Mechanism of Action: TRPV1 Antagonism
SB-705498 functions as a competitive antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1] This receptor is a non-selective cation channel predominantly expressed on sensory neurons.[1] It plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1] Activation of TRPV1 leads to an influx of cations, primarily calcium, which triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2][3] This process contributes to neurogenic inflammation, resulting in symptoms like pain, hyperalgesia, and in the nasal mucosa, rhinorrhea and congestion.[2][4] By blocking the TRPV1 receptor, SB-705498 aims to inhibit these downstream effects.[1]
Clinical Trial Data Summary
The following tables summarize the key quantitative data from placebo-controlled clinical trials of SB-705498.
Pharmacodynamic Efficacy: Nasal Capsaicin Challenge
This table presents the effect of a single 12 mg intranasal dose of SB-705498 on symptoms induced by a nasal capsaicin challenge in patients with non-allergic rhinitis (NAR).[5]
| Outcome Measure | SB-705498 (12 mg) | Placebo |
| Total Symptom Score (TSS) - Adjusted Mean (95% CI) | 1.21 (0.75, 1.68) | 1.45 (1.03, 1.86) |
| Reduction in Capsaicin-Provoked Symptoms | Marked Reduction | No significant change |
Data from a study in patients with NAR, assessing symptoms like burning sensation, rhinorrhea, nasal congestion, and lacrimation.[5]
Safety and Tolerability: Adverse Events in Non-Allergic Rhinitis Study
This table summarizes the number of patients reporting adverse events during a study investigating intranasal SB-705498 in patients with non-allergic rhinitis.[5]
| Adverse Event Profile | SB-705498 (n=19) | Placebo (n=22) |
| Patients Reporting any Adverse Event | 11 (58%) | 11 (50%) |
| Most Frequent Adverse Event: Cough | 5 (26%) | 2 (9%) |
No serious adverse events were reported. One patient receiving SB-705498 was withdrawn due to intermittent hypertension.[5]
Pharmacokinetic Profile of Intranasal SB-705498
The table below outlines the pharmacokinetic parameters of single and repeat intranasal doses of SB-705498.
| Dosing Regimen | Key Pharmacokinetic Findings |
| Single Ascending Doses (0.5 mg to 12 mg) | - Maximum plasma concentration (Tmax) reached at 1-2 hours post-dose.[5]- Systemic exposure (AUC and Cmax) increased less than proportionally with the dose.[5] |
| Repeat Dosing (6 mg and 12 mg twice daily for 14 days) | - Systemic drug accumulation was observed.[5]- AUC(0,24h) and Cmax increased 2-3 fold on day 14 compared to day 1.[5] |
Experimental Protocols
The clinical trials of SB-705498 were typically designed as randomized, double-blind, placebo-controlled studies. Key methodologies employed in these trials are detailed below.
First-Time-in-Human (FTIH) Study Protocol
-
Objective : To assess the safety, tolerability, and pharmacokinetics of single and repeat intranasal doses of SB-705498.[5]
-
Design : Randomized, double-blind, placebo-controlled, five-period, incomplete block crossover design for single ascending doses, followed by a repeat-dosing arm.[5]
-
Participants : Healthy volunteers.[5]
-
Intervention :
-
Outcome Measures :
Pharmacodynamic Efficacy Study in Non-Allergic Rhinitis (NAR)
-
Objective : To evaluate the effect of intranasal SB-705498 on nasal symptoms induced by capsaicin challenge in patients with NAR.[5]
-
Design : Randomized, double-blind, placebo-controlled study.[5]
-
Participants : Patients diagnosed with non-allergic rhinitis.[5]
-
Intervention : A single intranasal dose of 12 mg SB-705498 or placebo administered prior to a nasal capsaicin challenge.[5]
-
Outcome Measures :
Conclusion
Clinical trial data indicates that intranasal SB-705498 is generally safe and well-tolerated.[5] Pharmacokinetic analyses demonstrate systemic absorption following intranasal administration, with evidence of drug accumulation upon repeat dosing.[5] In a pharmacodynamic study, SB-705498 showed a marked reduction in nasal symptoms provoked by a capsaicin challenge in patients with non-allergic rhinitis, supporting its mechanism of action as a TRPV1 antagonist.[5] However, in a study on seasonal allergic rhinitis, SB-705498 did not alleviate allergen-induced symptoms, suggesting that the TRPV1 pathway may not be the primary driver of symptoms in this condition.[6] Further research is warranted to fully elucidate the therapeutic potential of SB-705498 in different patient populations and disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1-Mediated Neuropeptide Secretion and Depressor Effects: Role of Endoplasmic Reticulum-Associated Ca2+ Release Receptors in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sch59498: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of Sch59498 waste, ensuring that its disposal meets the highest safety standards. Since specific data for this compound is not publicly available, this document outlines general procedures applicable to research chemicals of this nature, emphasizing the need to consult your institution's specific guidelines and the compound's Safety Data Sheet (SDS).
Core Principles of Chemical Waste Management
All laboratory personnel should treat unknown or novel compounds like this compound as hazardous waste unless confirmed otherwise by a thorough risk assessment and institutional safety protocols.[1][2] The foundation of safe disposal rests on several key principles:
-
Segregation: Never mix incompatible waste streams.[2][3] Halogenated and non-halogenated solvents, for example, should be collected in separate, clearly labeled containers.[3]
-
Containment: Use appropriate, leak-proof, and chemically compatible containers for waste collection.[2][3] Containers must be kept closed except when adding waste.[2][3][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[2] Chemical abbreviations or formulas are not acceptable.[2]
-
Institutional Procedures: Always follow your institution's specific protocols for hazardous waste collection and disposal. This often involves contacting the Environmental Health and Safety (EHS) or a similar department to schedule a waste pickup.[1][4]
Quantitative Data Summary for Waste Management
Accurate record-keeping is essential for regulatory compliance and safety. The following table provides a template for summarizing quantitative data related to this compound waste. Your institution's EHS department will provide specific limits and requirements.
| Parameter | Guideline / Limit | Your Laboratory's Data |
| Satellite Accumulation | ||
| Maximum Volume (Total) | Typically up to 55 gallons of hazardous waste.[4] | |
| Maximum Volume (Acutely Hazardous) | Typically up to 1 quart for acutely hazardous waste (P-listed).[4] | |
| Maximum Accumulation Time | Generally up to 12 months, provided volume limits are not exceeded.[4] | |
| Sewer Disposal | ||
| pH Range | Permissible for neutralized aqueous solutions, typically between 5.0 and 9.0.[5] | |
| Chemical Restrictions | Prohibited for strong acids/bases (>25 mL), oxidizing acids, heavy metal-containing solutions, and environmentally harmful substances.[5] | |
| Empty Containers | ||
| Residue Limit | No more than 1 inch of residue, or 3% by weight for containers under 110 gallons.[3] | |
| Rinsing Procedure (Acutely Hazardous) | Containers of acutely hazardous waste must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[1][3] |
Experimental Protocol: General Chemical Waste Disposal
The following is a generalized protocol for the disposal of a research chemical such as this compound.
1. Waste Identification and Segregation:
- Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed hazardous waste.[1][4] When in doubt, treat it as hazardous.[1]
- Segregate waste into compatible categories (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).
2. Container Selection and Labeling:
- Select a container that is in good condition, compatible with the chemical waste, and has a secure lid.[2]
- Affix a "Hazardous Waste" label to the container.[2]
- List all chemical constituents by their full name and estimate their concentrations.
3. Accumulation in a Satellite Area:
- Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[4]
- Ensure the container is closed at all times, except when adding waste.[4]
- Store in secondary containment to prevent spills.[2]
4. Requesting Disposal:
- Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety department to schedule a waste pickup.[1][4]
- Do not transport hazardous waste outside of your laboratory.[1]
5. Disposal of Empty Containers:
- For containers that held non-acutely hazardous waste, empty them thoroughly.[1] Deface the chemical label and dispose of the container in the regular trash, if permitted by your institution.[1]
- For containers that held acutely hazardous waste, they must be triple-rinsed with an appropriate solvent.[1][2] The rinsate must be collected and disposed of as hazardous waste.[1][2]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Sch59498
For Immediate Implementation: This document outlines critical safety and handling procedures for Sch59498, a potent adenosine A2A receptor antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment and minimize exposure risk. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds and available data for analogous substances.
Core Personal Protective Equipment (PPE)
Given the potent pharmacological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for: Operations with a high potential for aerosol or dust generation (e.g., weighing, preparing stock solutions, sonicating). Hoods or full-facepieces can offer high protection factors.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities where aerosolization is minimal but still possible. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (N95, FFP2) | Suitable only for very low-risk activities or as a secondary layer of protection. Not recommended as primary respiratory protection when handling potent powders.[1] | |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals during extended procedures. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® or microporous film to provide protection against chemical splashes and fine dust particles.[1] |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing for lower-risk procedures. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[1] A face shield can be worn over goggles for additional protection, especially during procedures with a splash hazard.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational and Disposal Plans
Safe handling of this compound extends beyond personal protective equipment. The following operational and disposal procedures are designed to minimize exposure and ensure a secure laboratory environment.
Engineering Controls:
-
Ventilation: All manipulations of powdered this compound, including weighing and reconstitution, must be conducted in a certified chemical fume hood, a ventilated balance enclosure with HEPA filtration, or a glove box to prevent inhalation of airborne particles.[2][3][4]
-
Designated Area: A specific area within the laboratory should be designated for handling potent compounds like this compound. This area should be clearly marked, and access should be restricted.[4]
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Prepare a spill kit appropriate for chemical hazards.[1]
-
Weighing: When weighing the powder, use disposable items like weigh paper and spatulas, and dispose of them immediately after use as hazardous waste.[4] The "tare method" is recommended to minimize the time the container is open on the balance.[4]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]
-
Decontamination: After each use, thoroughly decontaminate all work surfaces and non-disposable equipment with a suitable solvent (e.g., isopropanol, ethanol) followed by a cleaning agent.[1]
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in a labeled hazardous waste container.[1]
Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, disposable coveralls) must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
Spill Management: In case of a spill, evacuate the immediate area and alert others. Use a chemical spill kit to clean the spill, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 3. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Adenosine receptor antagonist 2|2703054-47-9|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
